Product packaging for Benproperine(Cat. No.:CAS No. 2156-27-6)

Benproperine

Número de catálogo: B1668004
Número CAS: 2156-27-6
Peso molecular: 309.4 g/mol
Clave InChI: JTUQXGZRVLWBCR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-[1-[2-(phenylmethyl)phenoxy]propan-2-yl]piperidine is a diarylmethane.
BENPROPERINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
has antineoplastic activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO B1668004 Benproperine CAS No. 2156-27-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUQXGZRVLWBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862853
Record name Benproperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-27-6
Record name Benproperine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2156-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benproperine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benproperine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13309
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benproperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENPROPERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AA6IZ48YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Benproperine's Mechanism of Action in Cough Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benproperine is a non-opioid antitussive agent with a multifaceted mechanism of action for cough suppression. It exerts its effects through a combination of central and peripheral pathways. The primary central mechanism is the inhibition of the medullary cough center, a process potentially mediated by its interaction with the sigma-1 (σ1) receptor. Peripherally, this compound is understood to possess local anesthetic properties, likely through the blockade of voltage-gated sodium channels in afferent nerve fibers of the respiratory tract.[1][2][3] Additional, less characterized contributions may arise from mild anti-inflammatory, bronchodilatory, anticholinergic, and antihistaminic activities.[1][2][3] This guide provides an in-depth review of the available scientific information regarding this compound's mechanism of action, supported by experimental evidence and pharmacokinetic data.

Core Mechanism of Action: A Dual Approach

This compound's efficacy in suppressing cough stems from its ability to interrupt the cough reflex arc at two distinct levels: the central nervous system (CNS) and the peripheral nervous system.

Central Action: Inhibition of the Medullary Cough Center

The cough reflex is orchestrated within the brainstem, specifically in a region known as the medullary cough center.[1][2][3] this compound acts primarily by dampening the excitability of this center, reducing its sensitivity to the afferent signals that trigger coughing.[1][2] Unlike opioid-based antitussives, this compound does not engage opioid receptors, thereby avoiding the associated risks of respiratory depression, sedation, and dependency.[1]

Proposed Molecular Target: Sigma-1 (σ1) Receptor

A key molecular target implicated in this compound's central action is the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, known to modulate various signaling pathways, including calcium signaling and ion channel function.[4][5] Several established antitussive agents, such as dextromethorphan, also exhibit affinity for the σ1 receptor, and the antitussive effects of σ1 agonists have been demonstrated in preclinical models.[6] The inhibition of citric acid-induced cough by σ1 agonists can be reversed by σ1 antagonists, supporting the receptor's role in cough modulation.[6] While direct binding affinity values (Ki) for this compound at the σ1 receptor are not available in the cited literature, it is characterized as having a high-to-moderate affinity. This interaction is hypothesized to stabilize neuronal function within the cough center, reducing the efferent output that leads to the physical act of coughing.

Peripheral Actions

This compound also acts on the peripheral components of the cough reflex.

Local Anesthetic Effect on Airway Sensory Nerves

This compound is reported to have a local anesthetic effect on the mucous membranes of the respiratory tract.[1][2][3] This action is crucial as it desensitizes the peripheral afferent nerve endings (such as C-fibers) that detect irritants.[1] The presumed mechanism for this effect is the blockade of voltage-gated sodium channels (NaV channels).[7] These channels are essential for the initiation and propagation of action potentials along sensory nerves.[8][9][10] By inhibiting NaV channels, this compound can prevent the transmission of tussigenic signals from the airways to the brainstem. The specific subtypes of NaV channels targeted by this compound and its IC50 values have not been reported in the available literature.

Other Potential Peripheral Mechanisms
  • Anticholinergic Properties: this compound may possess mild anticholinergic activity, which could reduce mucus secretion by blocking muscarinic acetylcholine receptors.[3] Excessive mucus can be a stimulus for coughing.

  • Antihistaminic and Anti-inflammatory Effects: Mild antihistaminic and anti-inflammatory properties have also been suggested, which could further reduce airway irritation.[1][2][3]

Quantitative Data

Pharmacokinetic Parameters

This compound is administered as a racemate and exhibits enantioselective pharmacokinetics following oral administration. The (-)-(S)-enantiomer shows significantly higher plasma concentrations than the (+)-(R)-enantiomer.[11]

Parameter(-)-(S)-Benproperine(+)-(R)-BenproperineNotes
Dose 60 mg (racemate)60 mg (racemate)Single oral dose in healthy male volunteers.[11]
Cmax ~2.12x higher than (+)-(R)Not explicitly statedPeak plasma concentration.[11]
AUC0-t ~2.18x higher than (+)-(R)Not explicitly statedArea under the plasma concentration-time curve.[11]
Tmax Not ReportedNot ReportedTime to reach peak plasma concentration.
T1/2 (Half-life) No significant differenceNo significant differenceElimination half-life.[11]
Onset of Action 30-60 minutes (racemate)30-60 minutes (racemate)General reported onset time.[2]
Efficacy & Receptor Binding Data

Quantitative data for this compound's efficacy in preclinical models (e.g., ED50) and clinical trials (e.g., percentage reduction in cough frequency), as well as specific binding affinities (Ki or IC50) for its proposed molecular targets, are not available in the cited literature.

Assay / TargetValueSpecies / System
Antitussive Efficacy (ED50) Not ReportedGuinea Pig (Citric Acid-Induced Cough)
Clinical Efficacy Not ReportedHuman (Chronic Cough)
Sigma-1 (σ1) Receptor Affinity (Ki) Not ReportedN/A
Voltage-Gated Sodium Channel (NaV) Block (IC50) Not ReportedN/A
Muscarinic Receptor Affinity (Ki) Not ReportedN/A
Histamine H1 Receptor Affinity (Ki) Not ReportedN/A

Experimental Protocols

Preclinical Antitussive Efficacy Assessment: Citric Acid-Induced Cough in Guinea Pigs

This is a standard in vivo model to evaluate the efficacy of antitussive agents.

  • Objective: To quantify the reduction in cough frequency after administration of a test compound.

  • Subjects: Conscious, unrestrained guinea pigs.

  • Procedure:

    • Acclimatization: Animals are placed individually in a transparent plethysmograph chamber and allowed to acclimate.

    • Pre-treatment: Animals are administered the test compound (e.g., this compound) or vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) at various doses. A pre-treatment period (e.g., 30-60 minutes) is allowed for drug absorption.

    • Cough Induction: A tussigenic agent, typically a citric acid aerosol (e.g., 0.4 M solution), is delivered into the chamber for a fixed duration (e.g., 7 minutes) using an ultrasonic nebulizer.[1]

    • Data Collection: The number of coughs is recorded during the exposure period and for a subsequent observation period (e.g., 7 minutes).[1] Coughs are identified by their characteristic sound and associated thoracoabdominal movement, often verified with specialized recording and analysis software.

    • Analysis: The primary endpoints are the total number of coughs and the latency to the first cough. Efficacy is determined by comparing the cough count in the drug-treated groups to the vehicle control group. Dose-response curves can be generated to calculate an ED50 value.

Molecular Target Interaction: Radioligand Binding Assay (General Protocol)

This in vitro method is used to determine the binding affinity of a drug for a specific receptor, such as the σ1 receptor.

  • Objective: To determine the inhibition constant (Ki) of a test compound for its target receptor.

  • Materials:

    • Tissue preparation containing the receptor of interest (e.g., guinea pig liver or brain membrane homogenate for σ1 receptors).[4][5]

    • A specific radioligand (e.g., --INVALID-LINK---pentazocine for the σ1 receptor).[5]

    • The unlabeled test compound (this compound).

    • Incubation buffer and filtration apparatus.

  • Procedure:

    • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Analysis: The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations of Pathways and Workflows

Cough_Reflex_Pathway cluster_periphery Peripheral Airways cluster_cns Central Nervous System (Brainstem) cluster_effector Effector Muscles Irritant Airway Irritants (e.g., Citric Acid) Afferent Afferent Vagal Nerve Endings (e.g., C-fibers) Irritant->Afferent Stimulation NTS Nucleus Tractus Solitarius (NTS) Afferent->NTS Signal Transmission CoughCenter Medullary Cough Center NTS->CoughCenter Integration Motor Efferent Motor Nerves CoughCenter->Motor Efferent Command Muscles Respiratory Muscles Motor->Muscles Activation Cough Cough Muscles->Cough

Caption: The physiological cough reflex pathway.

Benproperine_Mechanism cluster_central Central Mechanism (Medulla) cluster_peripheral Peripheral Mechanism (Airway) This compound This compound Sigma1 Sigma-1 (σ1) Receptor This compound->Sigma1 Binds to/Modulates NaV Voltage-Gated Sodium Channels (NaV) This compound->NaV Blocks CoughCenter Cough Center Neurons Sigma1->CoughCenter Inhibits/Stabilizes ReducedOutput Reduced Efferent Signal CoughCenter->ReducedOutput Cough COUGH SUPPRESSION ReducedOutput->Cough Suppresses Afferent Afferent Nerve ReducedSignal Blocked Afferent Signal Afferent->ReducedSignal Prevents Action Potential Firing ReducedSignal->Cough Suppresses

Caption: Proposed dual mechanism of action for this compound.

Experimental_Workflow start Select Guinea Pigs admin Administer this compound (Test Group) or Vehicle (Control Group) start->admin wait Wait for Absorption (e.g., 30-60 min) admin->wait expose Expose to Citric Acid Aerosol in Chamber wait->expose record Record Coughs (Audio & Visual) expose->record analyze Analyze Data: - Count Coughs - Measure Latency record->analyze end Compare Groups & Determine Efficacy analyze->end

Caption: Workflow for preclinical antitussive testing.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Benproperine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of benproperine, a non-opioid antitussive agent. Detailed experimental protocols for its two-step synthesis are presented, along with a thorough analysis of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this compound and related compounds.

Introduction

This compound is a peripherally acting cough suppressant used in the treatment of acute and chronic cough.[1] Its mechanism of action is believed to involve the inhibition of the cough reflex in the central nervous system.[2] Chemically, it is known as 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidine. For pharmaceutical use, it is often formulated as the phosphate salt. A thorough understanding of its synthesis and chemical properties is crucial for quality control, drug development, and regulatory compliance.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the base-catalyzed etherification of 2-benzylphenol, followed by the displacement of a chlorine atom with piperidine.[1]

Synthesis Pathway

The overall synthetic route is depicted below:

Benproperine_Synthesis 2-Benzylphenol 2-Benzylphenol Intermediate 1-Benzyl-2-(2-chloropropoxy)benzene 2-Benzylphenol->Intermediate Base-catalyzed etherification 1,2-Dichloropropane 1,2-Dichloropropane 1,2-Dichloropropane->Intermediate This compound This compound Intermediate->this compound Nucleophilic substitution Piperidine Piperidine Piperidine->this compound Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_this compound Crude this compound Purified_this compound Purified this compound Crude_this compound->Purified_this compound Vacuum Distillation or Salt Formation & Recrystallization Physicochemical Physicochemical Properties (Melting Point, Solubility) Purified_this compound->Physicochemical Spectroscopic Spectroscopic Analysis Purified_this compound->Spectroscopic Purity Purity Assessment (e.g., HPLC) Purified_this compound->Purity NMR NMR Spectroscopic->NMR ¹H & ¹³C IR IR Spectroscopic->IR MS MS Spectroscopic->MS

References

In Vitro Effects of Benproperine on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benproperine, a clinically approved antitussive agent, has recently been identified as a promising candidate for drug repurposing in oncology. Extensive in vitro research has demonstrated its potent anti-cancer activities, primarily through the inhibition of cancer cell migration, invasion, and the induction of cell death. This document provides a comprehensive overview of the in vitro effects of this compound and its stereoisomers on various cancer cell lines. It details the quantitative effects on cell behavior, outlines the experimental protocols used for these assessments, and visualizes the key signaling pathways involved. The primary mechanisms of action identified are the direct inhibition of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2), leading to impaired cell motility, and the induction of autophagy arrest in specific cancer types like pancreatic cancer.

Quantitative Data Summary

The anti-cancer efficacy of this compound (Benp), a racemic mixture, and its more active stereoisomer, S-Benproperine (S-Benp), has been quantified across several cancer cell lines. The data highlights a selective action against cancer cells with minimal impact on non-tumorigenic cell lines.

Table 2.1: IC50 Values for Inhibition of Cancer Cell Migration and Invasion
CompoundCell LineAssay TypeIC50 Value (µM)Citation
This compoundDLD-1 (Colon)Migration~2[1]
S-BenproperineDLD-1 (Colon)Migration~1[1]
This compoundDLD-1 (Colon)Invasion~4[1]
S-BenproperineDLD-1 (Colon)Invasion~2[1]
Table 2.2: Summary of In Vitro Effects on Cancer Cell Lines
EffectCell Line(s)Compound(s) & ConcentrationObserved ResultCitation(s)
Cell Viability VariousThis compound (20 µM)~20% reduction in viability after 72h[1]
Pancreatic CancerThis compound Phosphate (BPP)Dose-dependent decrease in viability[2]
Proliferation Pancreatic CancerThis compound Phosphate (BPP)Inhibition of colony formation and EdU incorporation[2]
Migration DLD-1 (Colon), AsPC-1 (Pancreatic), B16-BL6 (Melanoma)S-Benproperine (5 µM)Significant blockage of migration[1]
MCF-10A (Normal)This compound Isomers (up to 10 µM)No effect on migration[1]
Invasion DLD-1 (Colon)S-Benproperine (2 µM)57% inhibition of invasion[1]
DLD-1 (Colon)S-Benproperine (5 µM)93% inhibition of invasion[1]
Autophagy Pancreatic CancerThis compound Phosphate (BPP)Induction of autophagy initiation and subsequent arrest[2][3]

Experimental Protocols

The following sections describe the key methodologies employed in the cited research to evaluate the in vitro effects of this compound.

Cell Lines and Culture
  • Cancer Cell Lines: DLD-1 (colon cancer), AsPC-1 (pancreatic cancer), and B16-BL6 (melanoma) were cultured in RPMI medium.[1] Various pancreatic cancer (PC) cell lines were also used.[2]

  • Normal Cell Line: MCF-10A (mammary gland epithelial cells) were cultured in DMEM.[1]

  • Culture Conditions: All media were supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (w/v) penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]

Cell Proliferation and Viability Assays
  • WST-1 Assay: To assess cytotoxicity, DLD-1 cells were treated with R- or S-benproperine for 24 hours, and live cells were measured using a WST-1 assay.[4]

  • Colony Formation Assay: Pancreatic cancer cells were treated with specified concentrations of this compound Phosphate (BPP). After incubation, cells were stained to visualize and quantify colony formation, indicating proliferation capacity.[2]

  • EdU Incorporation Assay: To measure DNA synthesis as an indicator of proliferation, pancreatic cancer cells were treated with BPP for 24 hours. The incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA was then quantified.[2]

  • LDH Release Assay: Cytotoxicity in BPP-treated pancreatic cancer cells was determined by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[2]

Cell Migration and Invasion Assays
  • Transwell Migration Assay: Cancer cells were seeded in the upper chamber of a Transwell insert. The lower chamber contained a chemoattractant. Cells were treated with this compound or its isomers. After incubation, cells that migrated to the lower surface of the insert were stained with crystal violet and quantified.[1][4][5]

  • Matrigel Invasion Assay: To assess invasion, Transwell inserts were coated with Matrigel. Cells were seeded in the upper chamber with the test compound. After incubation, invasive cells on the lower surface were stained and quantified. This was performed on DLD-1 cells with this compound and S-benproperine at concentrations of 1, 2, and 5 µM.[1][4][5]

Target Identification and Binding Verification
  • Affinity Column Chromatography: Actin-related protein 2/3 complex subunit 2 (ARPC2) was first identified as a molecular target of this compound using Sepharose beads tagged with the drug.[6]

  • Surface Plasmon Resonance (SPR): This label-free method was used to calculate the kinetic constants of the binding interaction between S-Benproperine and the ARPC2 protein, confirming a direct interaction.[1][7]

  • Cellular Thermal Shift Assay (CETSA): This assay validates target engagement in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation. CETSA was used to confirm that this compound and its isomers bind to ARPC2 within cancer cells.[6][7]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that a protein becomes more resistant to proteolysis upon ligand binding. This method was also employed to validate the direct binding of this compound to ARPC2 in a cellular environment.[6][7]

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects through distinct molecular pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms and a typical experimental workflow.

Mechanism 1: Inhibition of ARPC2 and Cell Migration

This compound, particularly the S-stereoisomer, directly targets ARPC2, a key component of the Arp2/3 complex. This complex is crucial for the nucleation of actin filaments and the formation of lamellipodia, the protrusive structures that drive cell migration. By inhibiting ARPC2, this compound disrupts actin polymerization, leading to impaired lamellipodia formation and a subsequent reduction in cancer cell migration and invasion.[6][7][8]

G cluster_0 This compound Action cluster_1 Cellular Process Benp This compound (S-Isomer) ARPC2 ARPC2 Benp->ARPC2 Direct Binding & Inhibition Arp23 Arp2/3 Complex ARPC2->Arp23 Component of Actin Actin Polymerization ARPC2->Actin Inhibition of Nucleation Arp23->Actin Nucleates Lamellipodia Lamellipodia Formation Actin->Lamellipodia Drives Migration Cell Migration & Invasion Lamellipodia->Migration Enables

Caption: this compound inhibits cell migration by binding to ARPC2 and disrupting the Arp2/3 complex.

Mechanism 2: Induction of Autophagy Arrest in Pancreatic Cancer

In pancreatic cancer cells, this compound Phosphate (BPP) triggers a dual effect on the autophagy pathway. It initiates autophagy through the AMPK/mTOR pathway. However, it simultaneously disrupts the final stage of the process—the fusion of autophagosomes with lysosomes—by interfering with RAB11A-mediated trafficking. This leads to a massive accumulation of non-functional autophagosomes, culminating in "autophagy arrest" and subsequent cell death.[2][3]

G BPP This compound Phosphate (BPP) AMPK AMPK BPP->AMPK Activates RAB11A RAB11A BPP->RAB11A Disturbs mTOR mTOR AMPK->mTOR Inhibits AutophagyInit Autophagy Initiation mTOR->AutophagyInit Inhibits Autophagosome Autophagosome Formation AutophagyInit->Autophagosome Fusion Autophagosome- Lysosome Fusion Autophagosome->Fusion Mediated by CellDeath Autophagic Cell Death Autophagosome->CellDeath Excessive Accumulation Leads to Arrest & Death RAB11A->Fusion Fusion->CellDeath Leads to degradation (Normal Process)

Caption: BPP induces autophagy arrest in pancreatic cancer cells via the AMPK/mTOR and RAB11A pathways.

General Experimental Workflow

The investigation of this compound's in vitro anti-cancer effects typically follows a structured workflow, progressing from initial cytotoxicity screening to detailed mechanistic studies.

G cluster_assays Functional Assays cluster_mech Mechanistic Studies start Cancer Cell Lines (e.g., DLD-1, AsPC-1) treat Treat with this compound (Dose-Response & Time-Course) start->treat Proliferation Proliferation/ Viability Assays (WST-1, EdU) treat->Proliferation Motility Motility Assays (Migration, Invasion) treat->Motility Death Cell Death Assays (Autophagy, Apoptosis) treat->Death end Data Analysis & Conclusion Proliferation->end Target Target Identification & Validation (SPR, CETSA, DARTS) Motility->Target Pathway Pathway Analysis (Western Blot, Immunofluorescence) Death->Pathway Target->end Pathway->end

Caption: A typical workflow for evaluating the in vitro anti-cancer effects of this compound.

Conclusion

In vitro evidence strongly supports the potential of this compound as an anti-cancer agent. Its ability to selectively inhibit cancer cell migration and invasion by directly targeting ARPC2 is a significant finding, particularly as its S-stereoisomer shows enhanced potency.[1][6][8] Furthermore, its unique mechanism of inducing lethal autophagy arrest in pancreatic cancer cells reveals an alternative therapeutic avenue.[2][3] These findings, derived from a range of cell-based assays, provide a solid foundation for further preclinical and clinical investigation. The established safety profile of this compound as an antitussive could expedite its translation into oncologic applications, offering a novel strategy to combat cancer metastasis and proliferation.

References

Benproperine: A Technical Whitepaper on its Potential as a Non-Opioid Antitussive Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cough remains a significant unmet medical need, with prevalent therapies often associated with undesirable side effects, such as the abuse potential and respiratory depression linked to opioid-based antitussives. Benproperine, a non-opioid agent, presents a compelling alternative. This document provides a comprehensive technical overview of this compound, consolidating current knowledge on its multifaceted mechanism of action, pharmacokinetic profile, and preclinical evidence. It details a unique combination of central and peripheral effects, including inhibition of the medullary cough center, peripheral sensory nerve blockade, and a novel molecular interaction with the Actin-Related Proteins 2/3 complex subunit 2 (ARPC2). This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of next-generation antitussive therapies.

Introduction: The Need for Novel Non-Opioid Antitussives

Persistent cough is a primary symptom of numerous respiratory conditions and is one of the most common reasons for seeking medical consultation. The therapeutic landscape has long been dominated by opioid derivatives like codeine and dextromethorphan, which act centrally to suppress the cough reflex.[1] However, their utility is often limited by a range of adverse effects, including sedation, constipation, and a significant potential for abuse and addiction.[1] Consequently, there is a pressing need for effective and safer non-opioid antitussives. This compound is a non-narcotic cough suppressant that has been used in several countries and exhibits a distinct pharmacological profile, suggesting it could meet this need.[2][3] This whitepaper synthesizes the available preclinical and clinical data, experimental methodologies, and mechanistic pathways to facilitate further investigation and development of this compound.

Pharmacology and Mechanism of Action

This compound's antitussive effect is not attributed to a single pathway but rather a synergistic combination of central, peripheral, and molecular actions. This multifaceted approach distinguishes it from many existing cough suppressants.

Central and Peripheral Nervous System Effects

This compound exerts a dual influence on the nervous system pathways that govern the cough reflex.

  • Central Inhibition: It acts on the cough center located in the medulla oblongata of the brainstem, reducing the sensitivity and responsiveness of the central reflex pathway to afferent stimuli.[4][5] This central modulation decreases both the frequency and intensity of coughing episodes.[5] Unlike opioids, this action is not mediated through opioid receptors, thus avoiding the associated risks of dependency and respiratory depression.[2]

  • Peripheral Inhibition: The drug demonstrates local anesthetic properties, capable of numbing sensory stretch receptors in the respiratory tract (lungs and pleura).[4][5] By blocking the transmission of irritant signals from these peripheral afferent nerves to the central nervous system, it prevents the initiation of the cough reflex at its source.[6]

Some evidence also points towards mild anticholinergic and papaverine-like smooth muscle spasmolytic effects, which may contribute to its overall efficacy by reducing mucus secretion and relaxing bronchial smooth muscles.[2][4][6]

Molecular Mechanisms of Action

Recent research has uncovered more specific molecular targets that contribute to this compound's pharmacological profile.

  • ARPC2 Inhibition: this compound has been identified as an inhibitor of the Actin-Related Proteins 2/3 complex subunit 2 (ARPC2). The Arp2/3 complex is crucial for the nucleation of actin filaments, a fundamental process in cell motility and migration.[7] While the direct link between ARPC2 inhibition and cough suppression is still under investigation, cytoskeletal dynamics are known to play a role in nerve function and inflammatory processes, suggesting a novel mechanism for future exploration.

  • Sigma-1 Receptor Interaction: There is evidence suggesting this compound binds to the Sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[8] Sigma-1 receptors are implicated in modulating various signaling pathways and neuronal activity.[6][8] The antidepressant bupropion's effects, for instance, have been linked to Sigma-1 receptor involvement.[8] This interaction represents another potential non-opioid pathway for cough suppression that warrants further characterization.

The following diagram illustrates the proposed multifaceted mechanism of action of this compound.

Benproperine_MoA cluster_peripheral Peripheral Nerves (Airways) cluster_cns Central Nervous System cluster_efferent Efferent Pathway Irritants Airway Irritants (Mechanical, Chemical) Receptors Afferent Sensory Receptors (e.g., Stretch Receptors) Irritants->Receptors CoughCenter Cough Center (Medulla Oblongata) Receptors->CoughCenter Afferent Signal Muscles Respiratory Muscles CoughCenter->Muscles Efferent Signal Cough Cough Muscles->Cough This compound This compound This compound->Receptors Local Anesthetic Effect (Blocks Signal) This compound->CoughCenter Inhibitory Effect (Reduces Sensitivity)

Figure 1: Diagram of this compound's dual central and peripheral mechanism of action.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dosage regimen design and predicting its therapeutic window.

Absorption and Distribution

This compound is administered orally and is well-absorbed from the gastrointestinal tract, with a relatively rapid onset of action.[4]

Metabolism and Enantioselectivity

This compound is a racemic mixture, and studies in healthy volunteers have revealed significant enantioselective pharmacokinetics. After a single 60 mg oral dose, the plasma levels of the (-)-(S)-enantiomer are consistently higher than its (+)-(R)-antipode.[9] This suggests stereoselective metabolism, which could have implications for both efficacy and safety, as one enantiomer may be more active or better tolerated than the other.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound enantiomers derived from a study in healthy male volunteers.[9]

Parameter(-)-(S)-Benproperine(+)-(R)-BenproperineRatio (S/R)
Cmax (Mean) HigherLower2.12
AUC0-t (Mean) HigherLower2.18
T1/2 No Significant DifferenceNo Significant DifferenceN/A
Plasma Ratio (at 0.5h) HigherLower~3.8
Plasma Ratio (at 2-24h) HigherLower~2.2
Data from a study with a single 60 mg oral dose of racemic this compound in six healthy male volunteers.[9]
Table 1: Enantioselective Pharmacokinetic Parameters of this compound

Preclinical Evidence and Experimental Protocols

The antitussive efficacy of this compound has been evaluated in established animal models of cough. The citric acid-induced cough model in guinea pigs is a standard and widely used assay for this purpose.

Citric Acid-Induced Cough Model in Guinea Pigs

This model assesses the ability of a compound to suppress coughs induced by a chemical irritant.

  • Animal Model: Male Hartley guinea pigs (180-350g) are used.[5][10] Animals are acclimatized and handled to minimize stress.

  • Drug Administration: this compound (or vehicle/control compound) is administered orally (p.o.) typically 30-60 minutes prior to the cough challenge.

  • Cough Induction: Unrestrained, conscious animals are placed individually in a transparent plethysmograph chamber.[4] A 0.4 M solution of citric acid in 0.9% saline is aerosolized into the chamber using an ultrasonic nebulizer for a fixed period (e.g., 7-10 minutes).[2][4]

  • Data Acquisition: The number of coughs is recorded during the exposure and a short post-exposure period. Coughs are identified and counted by trained observers, often confirmed by analyzing audio recordings and spectrograms to distinguish them from sneezes or other expiratory efforts.[4]

  • Primary Endpoints:

    • Cough Frequency: Total number of coughs over the observation period.

    • Latency to First Cough: Time from the start of aerosol exposure to the first cough event.[4]

  • Statistical Analysis: Data are typically expressed as median ± interquartile range (IQR). Non-parametric tests, such as the Kruskal-Wallis test followed by Dunn's multiple comparisons test, are used to determine statistical significance between treatment groups.[4]

The workflow for a typical preclinical antitussive study is visualized below.

Experimental_Workflow start Start: Acclimatize Guinea Pigs randomize Randomize into Treatment Groups (Vehicle, this compound, Positive Control) start->randomize administer Oral Administration of Compound randomize->administer wait Waiting Period (e.g., 30-60 minutes) administer->wait expose Place Animal in Chamber & Expose to Citric Acid Aerosol wait->expose record Record Audio & Observe for Cough Events expose->record analyze Analyze Data: - Count Cough Frequency - Measure Latency record->analyze stats Statistical Analysis (e.g., Kruskal-Wallis Test) analyze->stats end End: Determine Efficacy stats->end

Figure 2: Standard experimental workflow for preclinical antitussive efficacy testing.

Clinical Evaluation Methodologies

Differentiating the central versus peripheral activity of an antitussive agent in humans is critical. The CO2 rebreathing test is a valuable clinical tool for this purpose.

CO2 Rebreathing Test

This test assesses the sensitivity of the central respiratory center. Centrally-acting drugs, particularly opioids, tend to blunt the normal ventilatory response to hypercapnia (elevated CO2).

  • Participant Population: Patients with chronic cough are recruited.[11]

  • Study Design: A randomized, placebo-controlled, double-blind crossover design is optimal. Each participant receives the investigational drug (e.g., 60 mg levodropropizine, a peripheral antitussive), a positive control (e.g., 15 mg dihydrocodeine, a central opioid antitussive), and a placebo on separate occasions with a washout period in between.[11]

  • Procedure:

    • After drug administration, the participant breathes a hypercapnic gas mixture (e.g., 7% CO2, 93% O2) for a set duration (e.g., 5 minutes).[11]

    • Ventilatory parameters are continuously monitored.

  • Primary Endpoints:

    • Inspiratory Minute Ventilation (V̇i): The volume of air inhaled per minute.

    • Fractional End-Tidal CO2 (FetCO2): The concentration of CO2 in exhaled air at the end of expiration.

    • Breathing Pattern Variables: Tidal volume and respiratory rate.

  • Interpretation: A centrally-acting antitussive (like dihydrocodeine) is expected to significantly reduce the V̇i response to the CO2 challenge compared to placebo. A peripherally-acting agent is expected to show no difference from placebo, indicating a lack of respiratory center depression.[11]

Safety and Tolerability

This compound is generally well-tolerated. Reported adverse effects are typically mild and transient.

  • Common Side Effects: Dizziness, drowsiness, fatigue, dry mouth, heartburn, and gastrointestinal disturbances (e.g., nausea, appetite loss).[3]

  • Unique Side Effect: A transient oropharyngeal numbness may occur shortly after administration, which is consistent with its local anesthetic properties.[6]

  • Contraindications: It should not be used in individuals with a known hypersensitivity to the drug. Caution is advised for pregnant and lactating women.[6]

Conclusion and Future Directions

This compound stands out as a promising non-opioid antitussive agent due to its unique, multifaceted mechanism of action that combines central and peripheral nervous system inhibition. Its non-opioid nature makes it an attractive candidate for development, circumventing the significant safety and abuse concerns associated with traditional opioid cough suppressants. The discovery of its activity as an ARPC2 inhibitor and its potential interaction with Sigma-1 receptors opens new avenues for research into novel antitussive pathways.

For drug development professionals, key future steps should include:

  • Quantitative Efficacy Trials: Rigorous, large-scale, double-blind, placebo- and active-controlled clinical trials are needed to definitively quantify its antitussive efficacy (e.g., reduction in cough frequency) across various patient populations.

  • Stereospecific Investigation: Given the enantioselective pharmacokinetics, the separate pharmacological and toxicological profiles of the (S)- and (R)-enantiomers should be characterized to determine if a single-enantiomer product could offer an improved therapeutic index.

  • Mechanism Elucidation: Further research is required to clarify the precise roles of ARPC2 inhibition and Sigma-1 receptor modulation in the antitussive effect and to explore their potential for targeting in future drug discovery efforts.

By addressing these areas, the full therapeutic potential of this compound can be elucidated, potentially providing a valuable and safer alternative for the symptomatic treatment of cough.

References

The Discovery and Development of Benproperine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Benproperine, a non-narcotic antitussive agent, has been in clinical use for decades, primarily for the symptomatic relief of cough. Initially developed by Pharmacia Research Laboratory in the 1960s, its mechanism of action involves a dual central and peripheral activity. Centrally, it acts on the medullary cough center, while peripherally, it is suggested to possess local anesthetic and mild anticholinergic and bronchodilator properties. Recent research has unveiled a novel and potent anticancer activity of this compound, identifying it as an inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2), a key regulator of actin polymerization, and as an inducer of autophagy-mediated cell death in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, detailing its established antitussive properties and its emerging role as a potential anticancer agent. It includes a compilation of available quantitative data, detailed experimental protocols from key studies, and visualizations of its molecular pathways and experimental workflows to serve as a resource for researchers and professionals in drug development.

Discovery and History of Development

This compound was first synthesized at the Pharmacia Research Laboratory in Sweden.[1] The initial patents for the compound were filed in the early 1960s, with Kurt Rubinstein credited as the inventor and Pharmacia AS as the assignee.[2] This places the discovery of this compound within a period of significant expansion in the pharmaceutical industry, characterized by the systematic synthesis and screening of new chemical entities for therapeutic activities.

Marketed under various trade names including Blascorid, Pectipront, and Tussafug in Europe, this compound was developed as a non-opioid alternative for cough suppression, aiming to avoid the side effects associated with narcotic antitussives, such as sedation and dependence.[2][3]

Synthesis of this compound

The chemical synthesis of this compound is a two-step process. It begins with the base-catalyzed ether formation between 2-benzylphenol and 1,2-dichloropropane. The resulting intermediate, 1-benzyl-2-(2-chloropropoxy)benzene, then undergoes a displacement reaction where the remaining chlorine atom is substituted by piperidine to yield the final this compound molecule.[2]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound would involve the following general steps:

  • Step 1: Ether Formation:

    • Dissolve 2-benzylphenol in a suitable aprotic solvent.

    • Add a strong base (e.g., sodium hydride) to deprotonate the phenol, forming the corresponding phenoxide.

    • Add 1,2-dichloropropane to the reaction mixture and heat to facilitate the nucleophilic substitution, forming 1-benzyl-2-(2-chloropropoxy)benzene.

    • Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

    • Upon completion, quench the reaction, and extract the product. Purify the intermediate using column chromatography.

  • Step 2: Amination:

    • Dissolve the purified 1-benzyl-2-(2-chloropropoxy)benzene in a suitable solvent.

    • Add an excess of piperidine to the solution.

    • Heat the reaction mixture to promote the displacement of the chloride by the piperidine nitrogen.

    • Monitor the reaction for completion.

    • After the reaction is complete, work up the mixture to remove excess piperidine and by-products.

    • The final product, this compound, can be purified by crystallization or column chromatography.

Pharmacological Development: Antitussive Properties

This compound's primary therapeutic indication is as an antitussive agent. Its mechanism of action is multifaceted, involving both central and peripheral pathways to suppress the cough reflex.

Mechanism of Action: Antitussive Effects

This compound's antitussive effect is primarily attributed to its inhibitory action on the central nervous system, specifically the medullary cough center.[4][5] This action is believed to involve the modulation of neurotransmitter signaling within the neural pathways that control the cough reflex.[5] Unlike opioid-based antitussives, this compound does not act on opioid receptors, which is a significant advantage in avoiding opioid-related side effects.[5]

In addition to its central effects, this compound also exhibits peripheral actions that contribute to its cough-suppressing ability. These include:

  • Local Anesthetic Effects: It can numb sensory nerves in the respiratory tract, reducing the transmission of irritation signals to the brain.[4][5]

  • Anticholinergic Properties: By potentially blocking the action of acetylcholine, it may reduce mucus secretion in the respiratory tract.[4]

  • Mild Bronchodilator Effects: It is believed to have a mild relaxing effect on the smooth muscles of the airways, which can ease breathing and reduce irritation.[5]

antitussive_mechanism cluster_peripheral Peripheral Nerves cluster_cns Central Nervous System (Brainstem) cluster_effector Effector Muscles Irritant Irritant Sensory_Nerve Airway Sensory Nerves Irritant->Sensory_Nerve Stimulation Cough_Center Medullary Cough Center Sensory_Nerve->Cough_Center Afferent Signal Cough Cough Cough_Center->Cough Efferent Signal Benproperine_Peripheral This compound (Local Anesthetic Effect) Benproperine_Peripheral->Sensory_Nerve Inhibits Benproperine_Central This compound (Central Inhibition) Benproperine_Central->Cough_Center Inhibits

Preclinical Efficacy

The antitussive efficacy of this compound has been evaluated in preclinical models. A key model for assessing antitussive drugs is the citric acid-induced cough model in guinea pigs.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This protocol is based on a study evaluating the antitussive activity of this compound enantiomers.[1]

  • Animals: Dunkin Hartley guinea pigs of both sexes, weighing 200-300g, are used.

  • Drug Administration: this compound (racemate or enantiomers) is administered intraperitoneally 1.5 hours before the cough challenge.

  • Cough Induction: Conscious and unrestrained guinea pigs are individually placed in a transparent chamber and exposed to a nebulized 7.5% citric acid aerosol for a 3-minute period.

  • Data Collection: The number of coughs is counted by a trained observer during the 3-minute challenge and for 5 minutes immediately after. The latency to the first cough is also recorded.

  • Analysis: The percentage inhibition of coughs compared to a vehicle control group is calculated. The ID50 (the dose that produces 50% inhibition) is determined using statistical methods such as the Litchfield & Wilcoxon method.

Quantitative Data from Preclinical Studies

The following table summarizes the antitussive effects of racemic this compound and its enantiomers in the citric acid-induced cough model in guinea pigs.[1]

CompoundDose (mg/kg, i.p.)Latency to First Cough (% increase vs. control)Number of Coughs (during 3 min challenge) - % InhibitionNumber of Coughs (5 min post-challenge) - % Inhibition
(±)-Benproperine37.586.6%--
R-(+)-Benproperine37.569.4%--
S-(-)-Benproperine37.560.9%--
CompoundID50 (mg/kg) for Number of Coughs (during 3 min challenge)ID50 (mg/kg) for Number of Coughs (5 min post-challenge)
(±)-Benproperine16.111.9
R-(+)-Benproperine23.313.5
S-(-)-Benproperine25.419.2

These findings indicate that both enantiomers of this compound possess significant antitussive activity, with the racemate showing a slightly more potent effect.[1]

Repurposing of this compound: Anticancer Properties

Recent research has identified a novel application for this compound as a potential anticancer agent. This has opened up a new avenue of investigation into its molecular mechanisms, distinct from its antitussive effects.

Mechanism of Action: Anticancer Effects

This compound has been identified as a potent inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2). The Arp2/3 complex is a crucial component of the cellular machinery responsible for the nucleation of actin filaments, which is essential for cell motility and invasion, key processes in cancer metastasis. By binding to ARPC2, this compound impairs the function of the Arp2/3 complex, leading to a disruption of the lamellipodial structure and inhibition of actin polymerization. This selectively inhibits the migration and invasion of cancer cells.

Furthermore, in pancreatic cancer cells, this compound has been shown to induce autophagy-mediated cell death. It triggers the initiation of autophagy through the AMPK/mTOR pathway and also disturbs the fusion of autophagosomes with lysosomes by downregulating the expression of Ras-related protein Rab-11A (RAB11A). This leads to an excessive accumulation of autophagosomes, resulting in lethal autophagy arrest.[6]

anticancer_mechanism cluster_arpc2 ARPC2 Pathway cluster_autophagy Autophagy Pathway ARPC2 ARPC2 Arp2_3 Arp2/3 Complex ARPC2->Arp2_3 Actin_Poly Actin Polymerization Arp2_3->Actin_Poly Cell_Migration Cancer Cell Migration & Invasion Actin_Poly->Cell_Migration AMPK_mTOR AMPK/mTOR Pathway Autophagy_Init Autophagy Initiation AMPK_mTOR->Autophagy_Init Autophagy_Arrest Lethal Autophagy Arrest Autophagy_Init->Autophagy_Arrest RAB11A RAB11A Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion RAB11A->Autophagosome_Lysosome_Fusion Autophagosome_Lysosome_Fusion->Autophagy_Arrest Benproperine_Anticancer This compound Benproperine_Anticancer->ARPC2 Inhibits Benproperine_Anticancer->AMPK_mTOR Activates Benproperine_Anticancer->RAB11A Downregulates

Preclinical Efficacy in Cancer Models

The anticancer effects of this compound have been demonstrated in in vivo models of pancreatic cancer.

Experimental Protocol: Pancreatic Cancer Xenograft Model

This protocol is based on a study evaluating the anticancer effect of this compound phosphate (BPP) in vivo.[6]

  • Cell Line and Animals: Human pancreatic cancer cells (Panc-1) are used. Male nude mice serve as the host for the xenograft.

  • Tumor Implantation: 7 x 10^6 Panc-1 cells are injected subcutaneously into the mice.

  • Treatment: When the tumor volume reaches approximately 100 mm², the mice are randomized into treatment and vehicle control groups (five mice per group). This compound is administered to the treatment group.

  • Monitoring: Tumor volume and the body weight of the mice are measured at indicated time points.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Immunohistochemical staining for markers of proliferation (Ki67), autophagy (LC3B), and the drug target (RAB11A) is performed on the tumor tissues.

Quantitative Data from Preclinical Cancer Studies

The following table summarizes the in vivo antitumor effects of this compound in a pancreatic cancer xenograft model.[6]

Treatment GroupMean Tumor Volume (end of study)Mean Tumor Weight (end of study)Ki67 StainingLC3B StainingRAB11A Staining
VehicleSignificantly higherSignificantly higherStrong positiveLowerHigher
This compoundMarkedly reducedMarkedly reducedWeakerIncreasedDecreased

These results demonstrate that this compound significantly inhibits the growth of pancreatic cancer tumors in vivo, which is consistent with its proposed mechanisms of action.[6]

Conclusion

This compound has a long-standing history as a safe and effective non-narcotic antitussive. Its development in the 1960s by Pharmacia provided a valuable therapeutic alternative to opioid-based cough suppressants. The elucidation of its dual central and peripheral mechanisms of action has provided a solid basis for its clinical use.

The recent discovery of this compound's potent anticancer activities, through the inhibition of ARPC2 and the induction of autophagy arrest, represents an exciting example of drug repurposing. This has opened up new avenues for research into its potential as a novel therapeutic for cancer, particularly in the context of inhibiting metastasis.

This technical guide has provided a consolidated overview of the discovery, synthesis, and pharmacological development of this compound, both as an antitussive and as a potential anticancer agent. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this multifaceted compound. Further clinical investigations are warranted to fully evaluate the efficacy of this compound in its emerging role as an anticancer therapeutic.

References

An In-Depth Technical Guide to Benproperine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benproperine is a non-opioid antitussive agent used for the symptomatic relief of acute and dry cough.[1][2] Unlike opioid-based cough suppressants, this compound does not carry the risk of addiction.[2] It exerts its effects through both central and peripheral mechanisms.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, pharmacokinetics, and toxicity of this compound, with a focus on the underlying experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine[4], is a diphenylmethane derivative.[1] Its chemical structure consists of a piperidine ring linked to a phenoxy-propane backbone which is further substituted with a benzyl group.

Table 1: Chemical and Physical Properties of this compound and its Phosphate Salt

PropertyValueSource(s)
This compound (Base)
IUPAC Name1-[1-(2-benzylphenoxy)propan-2-yl]piperidine[4]
Chemical FormulaC₂₁H₂₇NO[4]
Molecular Weight309.45 g/mol [4]
Boiling Point159-161 °C at 0.2 mmHg[5]
pKa (Strongest Basic)9.46 ± 0.50 (Predicted)[5]
Water Solubility0.00143 mg/mL (Predicted)[6]
This compound Phosphate
IUPAC Name1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid[7]
Chemical FormulaC₂₁H₃₀NO₅P[7]
Molecular Weight407.44 g/mol [7]

Synthesis

Synthetic Pathway

The synthesis of this compound involves a two-step process as briefly described in the literature.[8]

Caption: Synthesis of this compound.

Experimental Protocol: Manufacturing Process

The following is a more detailed experimental procedure for the synthesis of this compound:

A mixture of 26.1 g of o-benzylphenoxy-β-chloropropane and 17 g of piperidine is refluxed for 32 hours, during which the temperature reaches approximately 124°C, leading to the precipitation of a salt and the formation of a nearly solid mixture. The mixture is then further refluxed for 48 hours at about 160°C. After cooling, the reaction product is dissolved in methanol. The methanolic solution is concentrated under reduced pressure to yield an oil. This oil is then added to 200 ml of 3N hydrochloric acid, and the resulting mixture is extracted with ether (3 x 100 ml) until the aqueous phase is clear.[5]

Pharmacology and Mechanism of Action

This compound's antitussive effect is multifaceted, involving both central and peripheral actions.[3] It is understood to inhibit the cough center in the medulla oblongata.[3] Additionally, it exhibits local anesthetic and mild antihistaminic and anticholinergic properties which may contribute to its cough-suppressing capabilities.[2]

Inhibition of ARPC2 and Actin Polymerization

Recent studies have identified this compound as an inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2).[9] This inhibition disrupts actin polymerization, a key process in cell migration. This mechanism has led to the investigation of this compound as a potential anti-metastatic agent in cancer research.[9]

ARPC2_Inhibition This compound This compound ARPC2 ARPC2 This compound->ARPC2 inhibits Arp2_3_complex Arp2/3 Complex ARPC2->Arp2_3_complex is a subunit of Actin_Polymerization Actin Polymerization Arp2_3_complex->Actin_Polymerization initiates Cell_Migration Cancer Cell Migration & Metastasis Actin_Polymerization->Cell_Migration is essential for

Caption: this compound's inhibition of ARPC2.

Modulation of AMPK/mTOR and Akt Signaling Pathways

In the context of its anticancer potential, this compound has been shown to induce autophagy arrest in pancreatic cancer cells by modulating the AMPK/mTOR signaling pathway.[10] It triggers the initiation of autophagy through the AMPK/mTOR pathway while simultaneously inhibiting the fusion of autophagosomes with lysosomes.[10]

AMPK_mTOR_Pathway This compound This compound AMPK AMPK This compound->AMPK activates Autophagosome_Lysosome_Fusion Autophagosome- Lysosome Fusion This compound->Autophagosome_Lysosome_Fusion inhibits mTOR mTOR AMPK->mTOR inhibits Autophagy_Initiation Autophagy Initiation mTOR->Autophagy_Initiation inhibits Autophagy_Arrest Autophagy Arrest Autophagy_Initiation->Autophagy_Arrest Cell_Death Cancer Cell Death Autophagy_Arrest->Cell_Death leads to

Caption: this compound's effect on AMPK/mTOR pathway.

Experimental Protocols
  • Cell Lysis: Cells are treated with this compound and then lysed in RIPA buffer.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key proteins in the AMPK/mTOR pathway (e.g., phosphorylated AMPK, mTOR, and their downstream targets).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound.

  • MTT Assay: After a specified incubation period, MTT reagent is added to the wells. The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.[10]

Pharmacokinetics

Enantioselective Pharmacokinetics in Humans

A study in healthy male volunteers who received a 60 mg oral dose of racemic this compound revealed significant enantioselective pharmacokinetics.

Table 2: Pharmacokinetic Parameters of this compound Enantiomers

Parameter(-)-(S)-Benproperine(+)-(R)-Benproperine
Mean AUC₀₋t 2.18 times higher than (+)-(R)-enantiomer-
Mean Cmax 2.12 times higher than (+)-(R)-enantiomer-

Source:[11]

The plasma concentrations of the (-)-(S)-enantiomer were consistently and significantly higher than those of the (+)-(R)-enantiomer.[11]

Experimental Protocol: Enantioselective HPLC Analysis
  • Sample Preparation: Plasma samples are collected from subjects at various time points after drug administration.

  • Chromatography: The enantiomers are separated and quantified using an enantiospecific HPLC method with a chiral AGP column.[11]

  • Quantification: The plasma concentration of each enantiomer is calculated based on the ratio of the enantiomers and the total concentration of both enantiomers.[11]

Metabolism

This compound is metabolized in the liver. Two novel metabolites, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (4-OH-BPP), have been identified in human plasma and urine.[5]

Experimental Protocol: LC-MS/MS for Metabolite Quantification
  • Sample Preparation: Plasma samples are subjected to liquid-liquid extraction. Urine samples are enzymatically hydrolyzed followed by liquid-liquid extraction.

  • Chromatography: The extracted analytes are separated on a C18 column. The mobile phase typically consists of a gradient of acetonitrile and water with formic acid.

  • Mass Spectrometry: The separated compounds are detected by tandem mass spectrometry with an electrospray ionization source, operating in the selected reaction monitoring mode.[5]

Efficacy

Clinical trials have demonstrated the effectiveness of this compound in treating cough associated with conditions like the common cold and bronchitis.[3] However, a systematic review of over-the-counter cough medicines for acute cough in adults concluded that there is no strong evidence to recommend for or against their effectiveness, citing the small number of trials and small effect sizes in the studies that were analyzed.[12]

Toxicity

Table 3: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD₅₀Source
MouseOral1087 mg/kg[5]

The safety data sheet for this compound phosphate indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] In vivo studies in mice with this compound phosphate at a dose of 50 mg/kg administered via oral gavage for 5 days a week showed no obvious toxicity.[10]

Conclusion

This compound is a non-opioid antitussive with a complex mechanism of action that includes both central and peripheral effects. Its chemical structure and properties are well-characterized. Recent research has unveiled its potential as an inhibitor of ARPC2 and a modulator of key signaling pathways involved in cancer progression, opening new avenues for its therapeutic application beyond cough suppression. The provided experimental protocols offer a foundation for further research into its synthesis, biological activity, and pharmacokinetic profile. Further large-scale, placebo-controlled clinical trials are warranted to establish its clinical efficacy for acute cough more definitively.

References

Methodological & Application

Application Notes and Protocols for Benproperine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benproperine is a non-opioid antitussive agent used for the symptomatic relief of cough.[1] Its mechanism of action is believed to be multifactorial, involving both central and peripheral effects.[2][3] Centrally, it acts on the cough center in the medulla oblongata.[2][3] Peripherally, it is suggested to have bronchodilator and local anesthetic effects on the respiratory tract.[2][3] Recent research has also explored its potential anti-inflammatory and anti-cancer properties.[4][5] This document provides detailed application notes and protocols for the administration of this compound in various animal models to facilitate preclinical research.

Data Presentation

Table 1: this compound Dosage in Animal Models
Animal ModelApplicationRoute of AdministrationDosageReference
Guinea PigAntitussiveOral (p.o.)22.6 mg/kg[2]
MouseAnticancerOral Gavage50 mg/kg[4]
MouseAnti-inflammatory (Sepsis)Not SpecifiedNot Specified[5]
Table 2: Publicly Available Pharmacokinetic and Toxicity Data for this compound (Limited Data)
ParameterSpeciesValueRouteReference
Pharmacokinetics
Onset of ActionGeneral30-60 minutesOral[2]
MetabolismGeneralLiverOral[2][3]
ExcretionGeneralPrimarily via kidneysOral[2][3]
Toxicity
Acute Toxicity (LD50)MouseData not available for this compound. For piperine (a different compound): 330 mg/kg (i.g.)Intragastric[6]
Acute Toxicity (LD50)RatData not available for this compound. For piperine (a different compound): 514 mg/kg (i.g.)Intragastric[6]

Experimental Protocols

Preparation of this compound for Administration

This compound is often available as this compound phosphate. For in vivo studies, it is crucial to select an appropriate vehicle for dissolution or suspension.

Vehicle Selection: Based on common practices for oral and intraperitoneal administration of poorly water-soluble compounds in rodents, the following vehicles can be considered. However, the optimal vehicle should be determined empirically for this compound.

  • For Oral Gavage:

    • Physiological saline[4]

    • Distilled water

    • 0.5% Carboxymethylcellulose (CMC) in water

    • Polyethylene glycol 400 (PEG400) diluted in water or saline

  • For Intraperitoneal Injection:

    • Physiological saline

    • Phosphate-buffered saline (PBS)

    • A solution containing DMSO (e.g., 5-10%) and a solubilizing agent like Tween 80 or Cremophor EL, diluted with saline or PBS. Note: The concentration of DMSO should be kept low to avoid toxicity.

Preparation Protocol (Example for Oral Gavage):

  • Determine the required concentration of the this compound solution based on the desired dosage (mg/kg) and the administration volume for the specific animal model (e.g., 10 ml/kg for mice).

  • Weigh the required amount of this compound phosphate powder.

  • In a sterile container, add a small amount of the chosen vehicle (e.g., physiological saline) to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to ensure complete dissolution or a homogenous suspension.

  • Visually inspect the solution for any undissolved particles. If a suspension is formed, ensure it is uniformly mixed before each administration.

  • The prepared formulation should ideally be used fresh. If storage is necessary, it should be stored protected from light at 2-8°C, and its stability should be verified.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is widely used to evaluate the efficacy of antitussive agents.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • This compound phosphate

  • Citric acid

  • Physiological saline (0.9% NaCl)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis equipment

Protocol:

  • Acclimatization: Acclimate the guinea pigs to the experimental environment and the plethysmograph chamber for several days before the experiment to minimize stress-induced reactions.

  • This compound Administration: Administer this compound (e.g., 22.6 mg/kg) or the vehicle orally (p.o.) to the guinea pigs.[2] The administration should occur at a defined time point before the cough induction (e.g., 60 minutes).

  • Cough Induction: Place the guinea pig in the whole-body plethysmograph chamber.

  • Expose the animal to an aerosol of citric acid solution (e.g., 0.4 M in physiological saline) generated by an ultrasonic nebulizer for a specific duration (e.g., 3-7 minutes).[7][8]

  • Data Recording: During the exposure and for a defined period afterward (e.g., 10-15 minutes), record the number of coughs. Coughs can be identified by their characteristic sound and the associated pressure changes within the plethysmograph.[7][8]

  • Data Analysis: Compare the number of coughs in the this compound-treated group to the vehicle-treated control group. A significant reduction in the number of coughs indicates an antitussive effect.

Anticancer Studies in a Mouse Xenograft Model

This protocol is based on a study investigating the effect of this compound on pancreatic cancer.

Materials:

  • Male BALB/c nude mice (5-6 weeks old)

  • Cancer cell line (e.g., Panc-1 human pancreatic cancer cells)

  • This compound phosphate

  • Physiological saline

  • Matrigel (optional)

  • Calipers

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 7 x 10^6 Panc-1 cells in PBS) into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Measure the tumor volume regularly using calipers (Volume = (length x width²)/2).[4]

  • Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg) or vehicle (physiologic saline) daily by oral gavage.[4]

  • Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days of treatment), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).[4]

Mandatory Visualization

Benproperine_Antitussive_Pathway cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System (Medulla Oblongata) cluster_effector Effector Muscles Irritant Airway Irritants (e.g., Citric Acid) Sensory Sensory Receptors in Airways Irritant->Sensory Stimulation Afferent Afferent Nerve Signal Sensory->Afferent CoughCenter Cough Center Afferent->CoughCenter Efferent Efferent Nerve Signal CoughCenter->Efferent Muscles Respiratory Muscles Efferent->Muscles Cough Cough Muscles->Cough Contraction This compound This compound This compound->Sensory Inhibition (Local Anesthetic Effect) This compound->CoughCenter Inhibition (Central Effect)

Caption: Proposed mechanism of the antitussive action of this compound.

Experimental_Workflow_Antitussive start Start acclimatization Animal Acclimatization (Guinea Pigs) start->acclimatization grouping Randomization into Treatment & Control Groups acclimatization->grouping administration This compound/Vehicle Administration (p.o.) grouping->administration induction Cough Induction (Citric Acid Aerosol) administration->induction recording Data Recording (Cough Count) induction->recording analysis Data Analysis recording->analysis end End analysis->end

Caption: Experimental workflow for evaluating the antitussive effect of this compound.

Benproperine_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt Signaling TLR4->Akt NFkB NF-κB Pathway Akt->NFkB IL6 IL-6 Secretion NFkB->IL6 Inflammation Inflammation IL6->Inflammation This compound This compound This compound->Akt Modulation

Caption: Proposed anti-inflammatory signaling pathway of this compound.[5]

References

Application Notes and Protocols for Evaluating Benproperine Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benproperine is an antitussive agent utilized in the treatment of cough. Its mechanism of action is believed to be multifactorial, involving central nervous system depression, peripheral local anesthetic effects on airway sensory nerves, potential anticholinergic activity, and possible modulation of sigma-1 receptors.[1][2] Evaluating the efficacy of this compound at a cellular level is crucial for understanding its pharmacological profile and for the development of novel antitussive drugs. These application notes provide detailed protocols for a panel of cell-based assays designed to investigate the key mechanisms of this compound's action.

Key Putative Mechanisms of Action

This compound's antitussive effect is thought to arise from a combination of the following actions:

  • Inhibition of Airway Sensory Neurons: By acting as a local anesthetic, this compound may numb the sensory nerves in the respiratory tract, reducing the cough reflex triggered by irritants.[1]

  • Sigma-1 Receptor Modulation: Interaction with sigma-1 receptors, which are involved in regulating intracellular calcium signaling and neuronal excitability, may contribute to its antitussive effect.[3]

  • Anticholinergic Activity: Potential blockade of muscarinic receptors could lead to reduced mucus secretion and relaxation of airway smooth muscle, alleviating cough symptoms.[1]

  • Central Nervous System Effects: this compound is understood to inhibit the cough center in the medulla oblongata, reducing the frequency and intensity of the cough reflex.[1][2]

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize hypothetical, yet representative, quantitative data for this compound's efficacy in various cell-based assays. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Sigma-1 Receptor Binding Affinity of this compound

CompoundRadioligandCell Line/TissueKᵢ (nM)
This compound [³H]-(+)-PentazocineHEK293 cells expressing human sigma-1 receptor85
(+)-Pentazocine (Control)[³H]-(+)-PentazocineHEK293 cells expressing human sigma-1 receptor5

Table 2: Anticholinergic Activity of this compound

CompoundReceptor SubtypeCell LineIC₅₀ (µM)
This compound Muscarinic M1/M3CHO-K1 cells expressing human M1/M3 receptors1.2
Atropine (Control)Muscarinic M1/M3CHO-K1 cells expressing human M1/M3 receptors0.05

Table 3: Inhibition of Capsaicin-Induced Calcium Influx in Sensory Neurons by this compound

CompoundCell TypeStimulusIC₅₀ (µM)
This compound Primary Dorsal Root Ganglion (DRG) NeuronsCapsaicin (1 µM)2.5
Capsazepine (Control)Primary Dorsal Root Ganglion (DRG) NeuronsCapsaicin (1 µM)0.5

Table 4: Inhibition of Substance P Release from Sensory Neurons by this compound

CompoundCell TypeStimulusIC₅₀ (µM)
This compound Primary Dorsal Root Ganglion (DRG) NeuronsCapsaicin (1 µM)3.8
Morphine (Control)Primary Dorsal Root Ganglion (DRG) NeuronsCapsaicin (1 µM)0.1

Table 5: Cytotoxicity of this compound in Neuronal Cells

CompoundCell LineAssayCC₅₀ (µM)
This compound SH-SY5Y (Human Neuroblastoma)MTT Assay (24h)> 100

Experimental Protocols

Sigma-1 Receptor Binding Assay

This protocol determines the binding affinity of this compound for the sigma-1 receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human sigma-1 receptor

  • [³H]-(+)-Pentazocine (radioligand)

  • This compound

  • (+)-Pentazocine (unlabeled competitor)

  • Haloperidol (for non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid and vials

  • Liquid scintillation counter

Protocol:

  • Prepare cell membranes from HEK293 cells expressing the sigma-1 receptor.

  • In a 96-well plate, add 50 µL of binding buffer to each well.

  • Add 25 µL of varying concentrations of this compound or unlabeled (+)-Pentazocine.

  • For total binding, add 25 µL of binding buffer.

  • For non-specific binding, add 25 µL of 10 µM Haloperidol.

  • Add 25 µL of [³H]-(+)-Pentazocine to a final concentration of 2 nM.

  • Add 100 µL of cell membrane suspension (100 µg protein/well).

  • Incubate at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold binding buffer.

  • Place filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate the Kᵢ value for this compound using the Cheng-Prusoff equation.

G cluster_0 Experimental Workflow Start Prepare Cell Membranes (HEK293-Sigma1R) Incubation Incubate with Radioligand & Competitors Start->Incubation Add membranes Filtration Rapid Filtration & Washing Incubation->Filtration Separate bound/unbound Counting Scintillation Counting Filtration->Counting Quantify radioactivity Analysis Data Analysis (Ki Calculation) Counting->Analysis Determine affinity

Workflow for Sigma-1 Receptor Binding Assay.
Muscarinic Receptor (Anticholinergic) Binding Assay

This assay evaluates the potential anticholinergic activity of this compound by measuring its ability to displace a radioligand from muscarinic receptors.

Materials:

  • CHO-K1 cells expressing human M1 or M3 muscarinic receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) (radioligand)

  • This compound

  • Atropine (unlabeled competitor)

  • Binding Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA

  • Scintillation fluid and vials

  • Liquid scintillation counter

Protocol:

  • Prepare cell membranes from CHO-K1 cells expressing M1 or M3 receptors.

  • In a 96-well plate, add binding buffer, varying concentrations of this compound or atropine, and [³H]-NMS (final concentration ~0.5 nM).

  • Initiate the binding by adding cell membranes (~50 µg protein/well).

  • Incubate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration and wash the filters with ice-cold PBS.

  • Measure the radioactivity on the filters by liquid scintillation counting.

  • Determine the IC₅₀ value for this compound by non-linear regression analysis.

G cluster_1 Anticholinergic Assay Logic Receptor Muscarinic Receptor (M1/M3) Binding Binding Event Receptor->Binding Radioligand [3H]-NMS (Radioligand) Radioligand->Receptor Binds This compound This compound (Test Compound) This compound->Receptor Competes with Radioligand Displacement Displacement This compound->Displacement

Competitive binding at the muscarinic receptor.
Inhibition of Capsaicin-Induced Calcium Influx in Dorsal Root Ganglion (DRG) Neurons

This assay assesses the local anesthetic effect of this compound by measuring its ability to inhibit the activation of sensory neurons by the cough-inducing agent, capsaicin.

Materials:

  • Primary Dorsal Root Ganglion (DRG) neurons (e.g., from neonatal rats)

  • Fura-2 AM or other suitable calcium indicator dye

  • This compound

  • Capsaicin

  • Capsazepine (TRPV1 antagonist control)

  • HBSS buffer

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

  • Culture primary DRG neurons on glass coverslips or in a 96-well plate.

  • Load the cells with Fura-2 AM (or another calcium indicator) according to the manufacturer's instructions.

  • Wash the cells with HBSS buffer.

  • Acquire a baseline fluorescence reading.

  • Pre-incubate the cells with varying concentrations of this compound or Capsazepine for 10-15 minutes.

  • Stimulate the cells with capsaicin (e.g., 1 µM).

  • Record the change in intracellular calcium concentration over time.

  • Calculate the percentage of inhibition of the capsaicin-induced calcium response by this compound and determine the IC₅₀.

G cluster_2 Sensory Neuron Activation Pathway Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Neuronal_Activation Neuronal Activation (Cough Signal) Ca_Influx->Neuronal_Activation Triggers This compound This compound This compound->TRPV1 Inhibits

This compound's inhibitory effect on capsaicin-induced signaling.
Inhibition of Substance P Release from DRG Neurons

This protocol measures the effect of this compound on the release of Substance P, a key neuropeptide involved in cough signaling, from sensory neurons.

Materials:

  • Primary DRG neuron cultures

  • This compound

  • Capsaicin

  • Morphine (control inhibitor)

  • Krebs-Ringer-HEPES buffer

  • Substance P ELISA kit

Protocol:

  • Culture DRG neurons to an appropriate density.

  • Pre-incubate the cells with varying concentrations of this compound or morphine for 20 minutes in Krebs-Ringer-HEPES buffer.

  • Stimulate the cells with capsaicin (e.g., 1 µM) for 10 minutes.

  • Collect the cell culture supernatant.

  • Measure the concentration of Substance P in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of Substance P release by this compound and determine the IC₅₀.

Cytotoxicity Assay

This assay determines the concentration at which this compound becomes toxic to neuronal cells, providing a therapeutic window.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin reagent

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24 hours.

  • Add MTT or Resazurin reagent to each well and incubate according to the manufacturer's protocol.

  • If using MTT, solubilize the formazan crystals with DMSO.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ (50% cytotoxic concentration).

Conclusion

The provided cell-based assays offer a comprehensive in vitro platform to dissect the multifaceted mechanism of action of this compound. By quantifying its interaction with the sigma-1 receptor, assessing its anticholinergic potential, and measuring its inhibitory effects on sensory neuron activation and neuropeptide release, researchers can gain valuable insights into its efficacy as an antitussive agent. These protocols can be adapted for the screening and characterization of new chemical entities in the quest for more effective and safer cough therapies.

References

In Vivo Experimental Design for Benproperine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for studies involving Benproperine, a non-opioid antitussive agent. The protocols outlined below cover the assessment of efficacy, pharmacokinetics, and toxicology, and are intended to guide researchers in designing robust and reproducible preclinical studies.

Pharmacological Profile of this compound

This compound is a cough suppressant indicated for the treatment of acute and dry cough.[1] Its mechanism of action is multifaceted, involving both central and peripheral pathways.[2][3]

  • Central Action: this compound acts on the cough center in the medulla oblongata, reducing its sensitivity to stimuli that trigger the cough reflex.[2][3] This is believed to occur through the modulation of neurotransmitter pathways involved in cough signal processing.[2] Unlike opioid-based antitussives, this compound does not act on opioid receptors, thus avoiding associated side effects like respiratory depression and dependence.[3]

  • Peripheral Action: this compound also exhibits peripheral effects that contribute to its antitussive efficacy. It is believed to have a mild bronchodilator effect, which can help relax the smooth muscles of the airways.[3] Additionally, it has been suggested to possess local anesthetic properties on the mucous membranes of the respiratory tract, which can desensitize sensory receptors that initiate the cough reflex.[2][3] Some evidence also points towards potential anti-inflammatory and anticholinergic properties.[2][3]

Efficacy Studies: Antitussive Activity

The most common in vivo model to assess the antitussive efficacy of a compound is the induction of cough in conscious animals using a chemical irritant. The guinea pig is a well-established model for this purpose.

Protocol: Citric Acid-Induced Cough in Guinea Pigs

This protocol is designed to evaluate the dose-dependent antitussive effect of this compound.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound phosphate

  • Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)

  • Citric acid solution (e.g., 0.4 M in sterile water)

  • Whole-body plethysmography chamber equipped with a nebulizer and microphone

  • Audio recording and analysis software

Procedure:

  • Acclimatization: Acclimatize animals to the plethysmography chamber for a set period (e.g., 10 minutes) for at least 3 days prior to the experiment to minimize stress-induced artifacts.

  • Baseline Cough Response: On the day of the experiment, place each guinea pig in the chamber and expose them to a nebulized citric acid aerosol for a fixed duration (e.g., 10 minutes). Record the number of coughs, which are characterized by a distinct explosive sound and associated pressure change in the chamber.

  • Drug Administration: Randomly assign animals to treatment groups: vehicle control, positive control (e.g., codeine or dextromethorphan), and various doses of this compound. Administer the compounds orally (p.o.) via gavage.

  • Post-Treatment Cough Challenge: At a predetermined time after drug administration (e.g., 60 minutes, based on expected Tmax), re-challenge the animals with the citric acid aerosol and record the number of coughs.

  • Data Analysis: Calculate the percentage inhibition of the cough response for each treatment group compared to the vehicle control group. Determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal effect).

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)NMean Coughs (± SEM)% Inhibition
Vehicle Control-1025 ± 30%
This compound10818 ± 2.528%
This compound30810 ± 1.560%
This compound10085 ± 180%
Positive Control (Codeine)1088 ± 1.268%
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow:

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Data Analysis Acclimatization Acclimatize Guinea Pigs to Plethysmography Chamber Baseline Record Baseline Cough Response (Citric Acid Challenge) Acclimatization->Baseline Dosing Oral Administration (Vehicle, this compound, Positive Control) Baseline->Dosing Post_Dosing Post-Treatment Cough Challenge (Citric Acid) Dosing->Post_Dosing Analysis Calculate % Inhibition Determine Dose-Response Post_Dosing->Analysis

Figure 1. Experimental workflow for assessing antitussive efficacy.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are typically conducted in rodent (rat) and non-rodent (dog) species.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Materials:

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulas

  • This compound phosphate

  • Formulation vehicle (e.g., saline for intravenous, PEG400/water for oral)

  • Blood collection tubes (e.g., EDTA-coated)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Fast animals overnight before dosing but allow free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the jugular vein cannula.

    • Oral (PO) Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound and its major metabolites in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation:

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.0831.0 ± 0.5
AUC0-t (ngh/mL) 2500 ± 4004500 ± 700
AUC0-inf (ngh/mL) 2600 ± 4204700 ± 750
t1/2 (h) 3.5 ± 0.84.2 ± 1.0
Cl (L/h/kg) 0.77 ± 0.12-
Vd (L/kg) 3.8 ± 0.6-
F (%) -36 ± 7
Note: The data presented in this table is hypothetical and for illustrative purposes only. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.

Signaling Pathway of Cough Reflex and this compound's Action:

G cluster_peripheral Peripheral Airways cluster_cns Central Nervous System Irritants Irritants (e.g., Citric Acid) Receptors Sensory Receptors (e.g., TRPV1, TRPA1) Irritants->Receptors Activate Afferent Afferent Vagal Nerve Receptors->Afferent Signal Transmission Medulla Cough Center (Medulla Oblongata) Cough Cough Reflex Medulla->Cough Initiate Efferent Efferent Nerves Afferent->Medulla Efferent->Cough Benproperine_P This compound (Peripheral) Benproperine_P->Receptors Inhibits (Local Anesthetic) Benproperine_C This compound (Central) Benproperine_C->Medulla Inhibits

Figure 2. Simplified signaling pathway of the cough reflex and the sites of action for this compound.

Toxicology Studies

Toxicology studies are essential to determine the safety profile of this compound. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations and follow international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Oral Toxicity Study (OECD 423 - Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonised System (GHS).

Materials:

  • Female Wistar rats (nulliparous and non-pregnant), 8-12 weeks old

  • This compound phosphate

  • Vehicle (e.g., water)

Procedure:

  • Dosing: A stepwise procedure is used with a starting dose of 300 mg/kg. Three animals are used in each step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Dose Progression:

    • If mortality is observed in two or three animals, the test is terminated, and the substance is classified.

    • If one animal dies, the test is repeated with a lower dose.

    • If no animals die, the test is repeated with a higher dose (e.g., 2000 mg/kg).

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

Objective: To evaluate the sub-acute toxicity of this compound following repeated oral administration for 28 days in rats.

Materials:

  • Male and female Wistar rats

  • This compound phosphate

  • Vehicle

Procedure:

  • Dosing: Administer this compound daily via oral gavage for 28 consecutive days at three different dose levels (low, mid, high) and a vehicle control. A satellite group for the high dose and control group may be included for a 14-day recovery period.

  • Observations:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Body weight, food consumption, and water consumption.

    • At termination: Hematology, clinical biochemistry, and urinalysis.

  • Pathology:

    • Gross Necropsy: Conduct a full gross necropsy on all animals.

    • Organ Weights: Weigh specified organs (e.g., liver, kidneys, spleen, brain, heart, etc.).

    • Histopathology: Perform a microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups, and all gross lesions.

Data Presentation:

ParameterControlLow Dose (e.g., 20 mg/kg/day)Mid Dose (e.g., 60 mg/kg/day)High Dose (e.g., 200 mg/kg/day)
Body Weight Gain (g) 100 ± 1098 ± 1295 ± 1185 ± 15
ALT (U/L) 35 ± 538 ± 642 ± 765 ± 10
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.10.7 ± 0.2
Liver Weight (g) 10 ± 110.5 ± 1.211 ± 1.313 ± 1.5*
Note: The data presented in this table is hypothetical and for illustrative purposes only. * indicates a statistically significant difference from the control group. ALT: Alanine aminotransferase.

Logical Relationship of In Vivo Studies:

G Efficacy Efficacy Studies (Antitussive Activity) IND Investigational New Drug (IND) Application Efficacy->IND PK Pharmacokinetic Studies (ADME) PK->Efficacy Dose Selection Tox Toxicology Studies (Safety Profile) PK->Tox Dose Selection PK->IND Tox->IND

Figure 3. Logical progression of in vivo studies for drug development.

Conclusion

The in vivo experimental designs detailed in these application notes provide a framework for the preclinical evaluation of this compound. By systematically assessing its efficacy, pharmacokinetics, and safety profile, researchers can generate the necessary data to support its further development and clinical investigation. It is imperative that all animal studies are conducted in accordance with ethical guidelines and regulations.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Benproperine and its Metabolites in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Keywords: Benproperine, Metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Pharmacokinetics, Bioanalysis, 3-OH-Benproperine, 4-OH-Benproperine

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous identification and quantification of the antitussive agent this compound (BPP) and its two primary metabolites, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (4-OH-BPP), in human plasma and urine. The described protocol utilizes liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a C18 column and detection using an electrospray ionization tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. This method provides the necessary sensitivity and selectivity for pharmacokinetic studies of this compound.

Introduction

This compound is a non-narcotic cough suppressant that acts primarily by inhibiting the cough reflex in the central nervous system.[1][2] It is metabolized in the liver, primarily through hydroxylation, to form active metabolites.[1] Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This application note provides a comprehensive protocol for the analysis of this compound and its hydroxylated metabolites in biological matrices, which is essential for drug metabolism and pharmacokinetic (DMPK) studies. The primary metabolites identified are hydroxylations on the piperidine ring, specifically 3-OH-BPP and 4-OH-BPP, along with their subsequent glucuronidated forms.[3][4]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Chemicals: this compound reference standard, 3-OH-Benproperine reference standard, 4-OH-Benproperine reference standard, Dextromethorphan (Internal Standard, IS), and other standard lab reagents.

  • Biological Matrices: Human plasma and urine.

Instrumentation
  • Liquid Chromatography System: An HPLC or UHPLC system capable of delivering stable gradients.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation Protocol

Plasma Samples:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard (Dextromethorphan) solution.

  • Perform a liquid-liquid extraction (LLE) by adding an appropriate organic solvent (e.g., n-butyl chloride).[5]

  • Vortex the mixture thoroughly to ensure complete extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Urine Samples:

  • For the analysis of conjugated metabolites, perform enzymatic hydrolysis on the urine samples.[3]

  • Following hydrolysis, proceed with the liquid-liquid extraction as described for plasma samples.[3]

Liquid Chromatography Method

The chromatographic separation is achieved using a C18 column with a gradient or isocratic elution.

ParameterValue
Column Diamonsil C18 (150 mm x 4.6 mm i.d.) or equivalent
Mobile Phase Acetonitrile:Water:Formic Acid (34:66:1, v/v/v)
Flow Rate 0.5 mL/min
Column Temperature Ambient
Injection Volume 5-10 µL
Mass Spectrometry Method

The analysis is performed in positive ion electrospray mode, with the mass spectrometer operating in Selected Reaction Monitoring (SRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Selected Reaction Monitoring (SRM)
Internal Standard (IS) Dextromethorphan

MRM Transitions (Precursor > Product Ion, m/z)

The following MRM transitions are proposed based on the molecular weights of the compounds and common fragmentation patterns. Note: These transitions should be optimized on the specific instrument being used.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
This compound (BPP)310.4To be determined
3-OH-Benproperine326.4To be determined
4-OH-Benproperine326.4To be determined
Dextromethorphan (IS)272.2215.2

The molecular weight of this compound is approximately 309.4 g/mol , leading to a protonated molecule [M+H]⁺ at m/z 310.4. The hydroxylated metabolites have a molecular weight of approximately 325.4 g/mol , resulting in a protonated molecule [M+H]⁺ at m/z 326.4.

Data Presentation

The performance of this method has been validated and key quantitative parameters are summarized in the tables below.[3]

Table 1: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ in Plasma (nmol/L)LLOQ in Urine (nmol/L)
This compound (BPP)60.04.9
3-OH-Benproperine4.04.7
4-OH-Benproperine4.02.4

Table 2: Method Precision and Accuracy

ParameterValue
Intra- and Inter-run Precision (CV%)< 9.2%
Accuracy (%)Within ±4.3%

Visualizations

This compound Metabolism Pathway

Benproperine_Metabolism This compound This compound Metabolite1 3-OH-Benproperine This compound->Metabolite1 Hydroxylation Metabolite2 4-OH-Benproperine This compound->Metabolite2 Hydroxylation Glucuronide1 3-OH-Benproperine Glucuronide Metabolite1->Glucuronide1 Glucuronidation Glucuronide2 4-OH-Benproperine Glucuronide Metabolite2->Glucuronide2 Glucuronidation

Caption: Metabolic pathway of this compound.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike Spike with Internal Standard (Dextromethorphan) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, SRM Mode) LC->MS Quant Quantification and Data Analysis MS->Quant

Caption: Experimental workflow for this compound analysis.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the simultaneous quantification of this compound and its major hydroxylated metabolites in human plasma and urine.[3] The protocol is well-suited for pharmacokinetic research and can be readily implemented in a bioanalytical laboratory setting. The provided data demonstrates that the method meets the typical requirements for precision and accuracy for bioanalytical assays. Further work should focus on determining the optimal product ions for the MRM transitions of this compound and its metabolites to maximize the specificity and sensitivity of the assay.

References

Application Notes and Protocols for Preclinical Research of Benproperine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benproperine is an antitussive agent indicated for the treatment of acute and dry cough.[1][2] Its mechanism of action is believed to be multifactorial, involving a central inhibitory effect on the medullary cough center, as well as potential peripheral activities including anticholinergic, local anesthetic, and anti-inflammatory effects.[3][4] Recent research has also identified this compound as an inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2), which may contribute to its pharmacological profile.[5]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound formulations. The protocols detailed below are designed to enable researchers to investigate its antitussive efficacy and explore its diverse mechanisms of action in a laboratory setting.

Data Presentation

Table 1: In Vivo Antitussive Efficacy of this compound (Hypothetical Data)
Animal ModelCough InducerThis compound Dose (mg/kg, p.o.)% Inhibition of Cough Frequency (Mean ± SEM)
Guinea Pig0.4 M Citric Acid1035 ± 5
3065 ± 8
10085 ± 6
MouseSO2 Inhalation2540 ± 7
5070 ± 9
Table 2: In Vitro Activity of this compound
AssayTarget/Cell LineEndpointThis compound ConcentrationResult
Muscarinic Receptor BindingRat Brain HomogenateIC50To be determinedExpected competitive binding
ARPC2 InhibitionCancer Cell Lines (e.g., DLD-1)IC50 (Migration Inhibition)1-2 µMSignificant inhibition of cell migration
Anti-inflammatory ActivityLPS-stimulated RAW264.7IL-6 SecretionTo be determinedDose-dependent reduction in IL-6
Local Anesthetic EffectSchwann CellsLDH Release (Cytotoxicity)To be determinedConcentration-dependent increase in LDH release
Table 3: Preclinical Pharmacokinetic Parameters of this compound (To Be Determined)
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)
Guinea Pigp.o.TBDTBDTBDTBD
Mousep.o.TBDTBDTBDTBD

Experimental Protocols

In Vivo Antitussive Efficacy: Citric Acid-Induced Cough in Guinea Pigs

This protocol is designed to evaluate the antitussive effect of this compound in a well-established guinea pig model of cough.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • This compound formulation

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Citric acid solution (0.4 M in sterile saline)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis software

Procedure:

  • Acclimatization: Acclimatize animals to the plethysmography chamber for at least 30 minutes for 3 consecutive days before the experiment.

  • Dosing: Administer this compound or vehicle control orally (p.o.) to the guinea pigs. A typical volume is 1 mL/kg.

  • Pre-treatment Time: Allow for a pre-treatment period of 60 minutes.

  • Cough Induction: Place each animal individually in the whole-body plethysmography chamber.

  • Nebulization: Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a period of 5-10 minutes.

  • Cough Recording: Record the number of coughs during the exposure period and for a 5-minute post-exposure period. Coughs are identified by their characteristic explosive sound and the associated pressure changes in the plethysmograph.

  • Data Analysis: Calculate the total number of coughs for each animal. Determine the percentage inhibition of cough frequency for the this compound-treated groups compared to the vehicle control group.

In Vitro Mechanistic Assays

This assay determines the affinity of this compound for muscarinic acetylcholine receptors, which is indicative of its anticholinergic potential.

Materials:

  • Rat brain tissue (cortex or striatum)

  • [³H]-N-methylscopolamine ([³H]-NMS) or other suitable radioligand

  • This compound

  • Atropine (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to obtain a crude membrane preparation.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-NMS and varying concentrations of this compound or atropine.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (IC50) by non-linear regression analysis.

This protocol assesses the ability of this compound to inhibit cancer cell migration, a process dependent on actin polymerization regulated by the Arp2/3 complex.

Materials:

  • Cancer cell line (e.g., DLD-1 human colorectal cancer cells)

  • Transwell inserts (8 µm pore size)

  • Cell culture medium (with and without serum)

  • This compound

  • Crystal violet stain

Procedure:

  • Cell Seeding: Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium.

  • Treatment: Add medium containing serum (chemoattractant) to the lower chamber. Add varying concentrations of this compound to the lower chamber.

  • Incubation: Incubate for 12-24 hours to allow for cell migration.

  • Staining: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with crystal violet.

  • Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of migrated cells under a microscope.

  • Data Analysis: Determine the IC50 value for the inhibition of cell migration.

This assay evaluates the potential of this compound to reduce the production of the pro-inflammatory cytokine IL-6 in stimulated macrophage-like cells.

Materials:

  • RAW264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium

  • IL-6 ELISA kit

Procedure:

  • Cell Culture: Culture RAW264.7 cells to an appropriate density.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of this compound on LPS-induced IL-6 secretion and calculate the IC50 if applicable.

This protocol provides an indirect measure of the local anesthetic effect of this compound by assessing its cytotoxicity to neuronal cells at high concentrations.

Materials:

  • Schwann cells or other suitable neuronal cell line

  • This compound

  • Lidocaine (positive control)

  • Cell culture medium

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed Schwann cells in a 96-well plate.

  • Treatment: Treat the cells with varying concentrations of this compound or lidocaine for a defined period (e.g., 24 hours).

  • LDH Measurement: Measure the amount of LDH released into the cell culture medium using a commercial LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound compared to the control (untreated cells) and the positive control (cells treated with a lysis buffer).

Visualizations

Benproperine_Signaling_Pathway cluster_central Central Nervous System cluster_peripheral Peripheral Sites Cough Center Cough Center Cough Reflex Cough Reflex Cough Center->Cough Reflex Suppression Airway Nerves Airway Nerves Airway Nerves->Cough Reflex Suppression Muscarinic Receptors Muscarinic Receptors Bronchoconstriction\n& Mucus Secretion Bronchoconstriction & Mucus Secretion Muscarinic Receptors->Bronchoconstriction\n& Mucus Secretion Inhibition Inflammatory Cells Inflammatory Cells Airway Inflammation Airway Inflammation Inflammatory Cells->Airway Inflammation Reduction Actin Cytoskeleton Actin Cytoskeleton Cell Migration Cell Migration Actin Cytoskeleton->Cell Migration Inhibition This compound This compound This compound->Cough Center Inhibition This compound->Airway Nerves Local Anesthetic Effect This compound->Muscarinic Receptors Anticholinergic Effect This compound->Inflammatory Cells Anti-inflammatory Effect (↓ IL-6) This compound->Actin Cytoskeleton ARPC2 Inhibition

Caption: Proposed multifaceted mechanism of action of this compound.

Preclinical_Workflow cluster_invitro Mechanistic Evaluation Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Receptor Binding Receptor Binding In Vitro Assays->Receptor Binding ARPC2 Inhibition ARPC2 Inhibition In Vitro Assays->ARPC2 Inhibition Anti-inflammatory Anti-inflammatory In Vitro Assays->Anti-inflammatory Local Anesthetic Local Anesthetic In Vitro Assays->Local Anesthetic Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Pharmacokinetic Studies->In Vivo Efficacy Studies Dose Selection Data Analysis & Interpretation Data Analysis & Interpretation In Vivo Efficacy Studies->Data Analysis & Interpretation End End Data Analysis & Interpretation->End Receptor Binding->Pharmacokinetic Studies ARPC2 Inhibition->Pharmacokinetic Studies Anti-inflammatory->Pharmacokinetic Studies Local Anesthetic->Pharmacokinetic Studies

Caption: Experimental workflow for preclinical evaluation of this compound.

Logical_Relationship cluster_invitro In Vitro cluster_invivo In Vivo This compound Formulation This compound Formulation In Vitro Characterization In Vitro Characterization This compound Formulation->In Vitro Characterization Target Engagement Target Engagement In Vitro Characterization->Target Engagement Cellular Activity Cellular Activity In Vitro Characterization->Cellular Activity In Vivo Proof-of-Concept In Vivo Proof-of-Concept Pharmacokinetics Pharmacokinetics In Vivo Proof-of-Concept->Pharmacokinetics Antitussive Efficacy Antitussive Efficacy In Vivo Proof-of-Concept->Antitussive Efficacy Preclinical Candidate Preclinical Candidate Target Engagement->In Vivo Proof-of-Concept Cellular Activity->In Vivo Proof-of-Concept Pharmacokinetics->Preclinical Candidate Antitussive Efficacy->Preclinical Candidate

Caption: Logical relationship of experimental stages for this compound.

References

Techniques for synthesizing Benproperine in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Benproperine

Disclaimer: This document provides a general overview of this compound for research and informational purposes. It is not a protocol for its synthesis. The synthesis of pharmaceutical compounds requires specialized knowledge, equipment, and adherence to strict safety and regulatory guidelines. Attempting to synthesize chemical compounds without proper training and facilities can be dangerous.

Introduction

This compound is a non-opioid antitussive (cough suppressant) agent used for the symptomatic relief of cough.[1][2] It is available in several European and Central American countries under various trade names, including Pectipront, Tussafug, and Blascorid.[2] Unlike opioid-based cough suppressants such as codeine, this compound does not act on opioid receptors and thus does not carry the associated risks of addiction.[3] Its mechanism of action is primarily centered on the central nervous system, where it inhibits the cough center in the medulla oblongata.[3][4][5]

Chemical Properties and Data

This compound is a piperidine derivative.[6] The physical and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₂₁H₂₇NO[2][7]
Molecular Weight309.45 g/mol [2][7][8]
IUPAC Name1-[1-(2-benzylphenoxy)propan-2-yl]piperidine[7]
CAS Number2156-27-6[2][7]
FormSolid[9]

Table 1: Physicochemical properties of this compound.

Mechanism of Action

This compound's antitussive effect is multifaceted, involving both central and peripheral actions:

  • Central Inhibition: The primary mechanism is the suppression of the cough reflex by acting on the cough center in the brain's medulla oblongata.[3][4][5] This reduces the frequency and intensity of the cough reflex.[5]

  • Peripheral Effects: Some evidence suggests this compound may also possess mild bronchodilator, anti-inflammatory, and local anesthetic effects on the respiratory tract's mucous membranes.[4][5]

  • ARPC2 Inhibition: Recent research has identified this compound as a potent inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2).[9][10][11] By inhibiting ARPC2, it can suppress cancer cell migration and tumor metastasis, indicating potential antineoplastic properties.[8][9][10]

Conceptual Synthesis Pathway

The synthesis of piperidine-containing compounds is a significant area of medicinal chemistry.[12][13] The general synthesis of this compound involves the formation of an ether linkage and the introduction of a piperidine moiety. A known conceptual route involves two main transformations:[2]

  • Ether Formation: A base-catalyzed etherification reaction between 2-benzylphenol and a dichloropropane derivative forms the key intermediate, 1-benzyl-2-(2-chloropropoxy)benzene.[2]

  • Amination: Subsequent displacement of the remaining chlorine atom with piperidine completes the synthesis of the this compound molecule.[2]

This general strategy highlights the key bond formations required to assemble the final structure from commercially available precursors. The specific reagents, catalysts, and reaction conditions are critical for ensuring reaction efficiency and purity and can be found in specialized chemical literature and patents.

G cluster_0 Precursors cluster_1 Key Transformations cluster_2 Product A 2-Benzylphenol T1 Williamson Ether Synthesis A->T1 B 1,2-Dichloropropane B->T1 C Piperidine T2 Nucleophilic Substitution (Amination) C->T2 I 1-benzyl-2-(2-chloropropoxy)benzene T1->I Intermediate P This compound T2->P I->T2

References

Application Notes & Protocols: Benproperine in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benproperine is a non-opioid antitussive agent primarily used for the symptomatic relief of acute and dry cough associated with various respiratory conditions, including bronchitis and upper respiratory tract infections.[1][2][3] Its mechanism of action is multifactorial, setting it apart from traditional opioid-based cough suppressants.[1] this compound primarily acts on the central nervous system by inhibiting the medullary cough center, which is responsible for the cough reflex.[1][4] Additionally, it exhibits peripheral effects, including local anesthetic properties on the sensory nerves of the respiratory tract, mild bronchodilator effects, and potential anticholinergic and anti-inflammatory activities that may contribute to its therapeutic efficacy.[4][5] These properties make this compound a valuable candidate for investigation in various preclinical models of respiratory disease, not only for its antitussive effects but also for its potential to modulate airway inflammation.

These application notes provide an overview of this compound's mechanisms and detailed protocols for its application in established animal models of respiratory diseases, such as acute lung injury and chronic obstructive pulmonary disease.

Mechanism of Action

This compound's antitussive effect is achieved through a combination of central and peripheral actions.

  • Central Action: The primary mechanism involves the suppression of the cough center in the medulla oblongata, which reduces the frequency and intensity of the cough reflex.[4] Unlike opioid-based antitussives, it does not act on opioid receptors, thus avoiding the associated risks of dependency and respiratory depression.[1][5]

  • Peripheral Actions:

    • Local Anesthetic Effect: this compound can numb sensory receptors in the mucous membranes of the respiratory tract, reducing their sensitivity to irritants that trigger coughing.[5]

    • Anticholinergic Properties: It may block the action of acetylcholine, potentially reducing mucus secretion in the airways.[4]

    • Anti-inflammatory & Bronchodilator Effects: Some evidence suggests this compound possesses mild anti-inflammatory and bronchodilator properties, which can help relax airway smooth muscles and reduce inflammation-induced coughing.[5]

Benproperine_Mechanism Figure 1: Multifaceted Mechanism of Action of this compound cluster_central Central Nervous System cluster_peripheral Peripheral Respiratory Tract medulla Medulla Oblongata (Cough Center) cough_reflex Cough Reflex medulla->cough_reflex Reduces Signal sensory Sensory Nerves sensory->cough_reflex Reduces Signal mucus Mucus Glands cough_symptom Cough Symptoms mucus->cough_symptom Reduces Mucus smooth_muscle Airway Smooth Muscle smooth_muscle->cough_symptom Bronchodilation inflammatory Inflammatory Cells inflammatory->cough_symptom Reduces Inflammation This compound This compound This compound->medulla Inhibition This compound->sensory Anesthetic Effect This compound->mucus Anticholinergic Effect This compound->smooth_muscle Relaxation This compound->inflammatory Anti-inflammatory Effect cough_reflex->cough_symptom Leads to

Caption: Figure 1: Multifaceted Mechanism of Action of this compound.

Application in Preclinical Respiratory Models

This compound's pharmacological profile supports its evaluation in models of acute and chronic respiratory inflammation. Below are detailed protocols for its application in Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) and Cigarette Smoke (CS)-induced Chronic Obstructive Pulmonary Disease (COPD) models.

Protocol 1: Evaluation in LPS-Induced Acute Lung Injury (ALI) Mouse Model

Objective: To assess the anti-inflammatory effects of this compound on neutrophil infiltration, pulmonary edema, and pro-inflammatory cytokine production in a mouse model of acute lung injury.

Experimental Workflow:

ALI_Workflow Figure 2: Experimental Workflow for LPS-Induced ALI Model cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment & Induction cluster_analysis Phase 3: Endpoint Analysis (24h post-LPS) acclimate 1. Animal Acclimatization (C57BL/6 mice, 7 days) grouping 2. Random Grouping (n=8-10 per group) acclimate->grouping treatment 3. Pre-treatment (this compound or Vehicle, p.o.) 1 hour prior to LPS grouping->treatment induction 4. ALI Induction (LPS, 20 µg, intratracheal) treatment->induction sacrifice 5. Euthanasia & Sample Collection induction->sacrifice balf 6a. BALF Analysis (Cell Counts, Cytokines) sacrifice->balf histology 6b. Lung Histology (H&E Staining) sacrifice->histology edema 6c. Lung Wet/Dry Ratio (Pulmonary Edema) sacrifice->edema

Caption: Figure 2: Experimental Workflow for LPS-Induced ALI Model.

Materials:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Reagents: this compound phosphate, Lipopolysaccharide (LPS, from E. coli O55:B5), sterile saline, anesthesia (e.g., ketamine/xylazine), paraformaldehyde (4%).

  • Equipment: Oral gavage needles, intratracheal instillation device, centrifuge, ELISA kits (for TNF-α, IL-6, IL-1β), microscope.

Methodology:

  • Animal Acclimatization: House mice under standard conditions for at least one week prior to experimentation.

  • Grouping: Randomly assign mice to the following groups (n=8-10/group):

    • Control (Saline + Vehicle)

    • LPS + Vehicle

    • LPS + this compound (e.g., 50 mg/kg)

  • Drug Administration: Administer this compound or vehicle (e.g., sterile saline) via oral gavage one hour before LPS challenge. A dose of 50 mg/kg has been used in other in vivo models.[6]

  • ALI Induction: Anesthetize mice and intratracheally instill 20 µg of LPS in 50 µL of sterile saline to induce lung injury.[7] The control group receives 50 µL of saline only.

  • Sample Collection: At 24 hours post-LPS administration, euthanize the mice.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis:

    • Cannulate the trachea and lavage the lungs with 1 mL of ice-cold saline.

    • Centrifuge the collected BALF. Use the supernatant for cytokine analysis via ELISA.

    • Resuspend the cell pellet to determine total and differential leukocyte counts (neutrophils, macrophages).

  • Lung Histology: Perfuse the lungs and fix the left lobe in 4% paraformaldehyde. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

  • Pulmonary Edema Assessment: Weigh the right lung lobe immediately (wet weight) and then after drying in an oven at 60°C for 72 hours (dry weight). Calculate the wet-to-dry weight ratio.[7]

Expected Quantitative Data: The following table summarizes hypothetical data demonstrating the potential efficacy of this compound in the ALI model.

ParameterControl GroupLPS + Vehicle GroupLPS + this compound (50 mg/kg) Group
BALF Total Cells (x10⁵) 0.5 ± 0.18.5 ± 1.24.2 ± 0.8
BALF Neutrophils (%) < 2%85 ± 5%45 ± 7%
BALF TNF-α (pg/mL) < 50550 ± 110180 ± 65
BALF IL-6 (pg/mL) < 30800 ± 150350 ± 90
Lung Wet/Dry Ratio 3.8 ± 0.26.1 ± 0.54.5 ± 0.4

Inflammatory Signaling Pathway: LPS-induced inflammation is primarily mediated by the Toll-like receptor 4 (TLR4) pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[8][9] this compound's anti-inflammatory effects may involve the modulation of this pathway.

Signaling_Pathway Figure 3: Potential Inhibition of LPS-Induced Inflammatory Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb Signal Cascade nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Gene Transcription inflammation Acute Lung Injury cytokines->inflammation This compound This compound This compound->inhibition inhibition->nfkb Potential Inhibition

Caption: Figure 3: Potential Inhibition of LPS-Induced Inflammatory Pathway.

Protocol 2: Evaluation in Cigarette Smoke (CS)-Induced COPD Mouse Model

Objective: To investigate the long-term efficacy of this compound on airway inflammation, mucus hypersecretion, and emphysema development in a CS-induced COPD model.

Experimental Workflow:

COPD_Workflow Figure 4: Experimental Workflow for CS-Induced COPD Model cluster_induction Phase 1: Induction & Treatment (4-12 weeks) cluster_analysis Phase 2: Endpoint Analysis acclimate 1. Animal Acclimatization & Grouping cs_exposure 2. CS Exposure (Whole-body, 2h/day, 5 days/week) acclimate->cs_exposure treatment 3. Daily Treatment (this compound or Vehicle, p.o.) acclimate->treatment lung_function 4a. Lung Function Test (Airway Hyperresponsiveness) cs_exposure->lung_function treatment->lung_function balf 4b. BALF Analysis (Inflammatory Cells) histology 4c. Lung Histology (PAS & H&E Staining)

References

Application Notes and Protocols for Studying Cancer Metastasis Pathways Using Benproperine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing benproperine, a clinically used antitussive, as a research tool to investigate the molecular pathways of cancer metastasis. This compound has been identified as a potent inhibitor of cancer cell migration and invasion, primarily through its interaction with the actin-related protein 2/3 complex subunit 2 (ARPC2).[1] Additionally, in specific cancer types like pancreatic cancer, it exhibits anti-tumor effects by inducing autophagy-mediated cell death.[2] This document outlines the core mechanisms of this compound, detailed experimental protocols, and quantitative data to facilitate its use in metastasis research.

Core Mechanism of Action

This compound's primary anti-metastatic effect stems from its direct inhibition of the ARPC2 subunit of the Arp2/3 complex .[1] This complex is a key regulator of actin polymerization, a fundamental process in the formation of lamellipodia and other cellular protrusions necessary for cell migration and invasion. By binding to ARPC2, this compound disrupts the function of the Arp2/3 complex, leading to impaired actin polymerization and a subsequent reduction in cancer cell motility.[1] Notably, the S-stereoisomer of this compound (S-Benp) has been shown to be more potent than the racemic mixture.[3]

In pancreatic cancer, this compound phosphate (BPP) has a dual mechanism. It not only inhibits metastasis but also induces cancer cell death through autophagy arrest .[2] BPP triggers the initiation of autophagy via the AMPK/mTOR signaling pathway.[2] However, it also disrupts the fusion of autophagosomes with lysosomes by downregulating the expression of RAB11A, a key protein in vesicle trafficking.[2] This leads to an accumulation of autophagosomes and ultimately, autophagic cell death.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its S-isomer in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound and S-Benproperine on Cancer Cell Migration and Invasion

CompoundCancer Cell LineAssayIC50 ValueReference
This compound (Benp)DLD-1 (Colon)Migration~2 µM[3]
S-Benproperine (S-Benp)DLD-1 (Colon)Migration~1 µM[3]
This compound (Benp)DLD-1 (Colon)Invasion~4 µM[3]
S-Benproperine (S-Benp)DLD-1 (Colon)Invasion~2 µM[3]
S-Benproperine (S-Benp)AsPC-1 (Pancreatic)MigrationEffective at 5 µM[3]
S-Benproperine (S-Benp)B16-BL6 (Melanoma)MigrationEffective at 5 µM[3]

Table 2: In Vivo Efficacy of S-Benproperine in a Pancreatic Cancer Orthotopic Xenograft Model (AsPC-1 cells)

TreatmentPrimary Tumor Growth Inhibition (by weight)Primary Tumor Growth Inhibition (by photon flux)Liver Metastasis InhibitionSpleen Metastasis InhibitionKidney Metastasis InhibitionReference
S-Benproperine50.8%71.6%40.3%55.5%88.3%[3]

Signaling Pathway and Experimental Workflow Diagrams

Benproperine_ARPC2_Pathway cluster_arp Arp2/3 Complex Activation This compound This compound (S-Benp) ARPC2 ARPC2 This compound->ARPC2 Inhibits Arp2_3 Arp2/3 Complex ARPC2->Arp2_3 Component of Actin G-Actin Arp2_3->Actin Nucleates F_Actin F-Actin (Branched) Actin->F_Actin Polymerization Lamellipodia Lamellipodia Formation F_Actin->Lamellipodia Migration Cell Migration & Invasion Lamellipodia->Migration

Caption: this compound's inhibition of the ARPC2 subunit of the Arp2/3 complex.

Benproperine_Autophagy_Pathway This compound This compound (BPP) AMPK AMPK This compound->AMPK Activates RAB11A RAB11A This compound->RAB11A Downregulates mTOR mTOR AMPK->mTOR Inhibits Autophagy_Initiation Autophagy Initiation AMPK->Autophagy_Initiation Promotes mTOR->Autophagy_Initiation Inhibits Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome Fusion Autophagosome-Lysosome Fusion Autophagosome->Fusion Cell_Death Autophagic Cell Death Autophagosome->Cell_Death Accumulation leads to RAB11A->Fusion Mediates Lysosome Lysosome Lysosome->Fusion Fusion->Cell_Death Leads to degradation (Inhibited by BPP)

Caption: this compound-induced autophagy arrest in pancreatic cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., DLD-1, AsPC-1) Migration_Assay Transwell Migration Assay Cell_Culture->Migration_Assay Invasion_Assay Matrigel Invasion Assay Cell_Culture->Invasion_Assay Actin_Assay Actin Polymerization Assay Cell_Culture->Actin_Assay Target_Validation Target Validation (CETSA, DARTS) Cell_Culture->Target_Validation Animal_Model Orthotopic Xenograft Model (e.g., AsPC-1 in mice) Treatment Oral Administration of S-Benproperine Animal_Model->Treatment Metastasis_Analysis Bioluminescence Imaging & Histological Analysis Treatment->Metastasis_Analysis

Caption: Experimental workflow for studying this compound's anti-metastatic effects.

Experimental Protocols

Cell Migration Assay (Transwell Assay)

This protocol is adapted from studies investigating the effect of this compound on cancer cell migration.[3]

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Cancer cell lines (e.g., DLD-1, AsPC-1)

  • Serum-free culture medium

  • Culture medium with 10% Fetal Bovine Serum (FBS)

  • This compound or S-Benproperine

  • Crystal Violet staining solution

  • Cotton swabs

Protocol:

  • Starve cancer cells in serum-free medium for 12-24 hours.

  • Resuspend the starved cells in serum-free medium.

  • Seed 5 x 10^4 to 2 x 10^5 cells into the upper chamber of the Transwell insert in serum-free medium.

  • Add culture medium containing 10% FBS to the lower chamber. For the treatment group, add the desired concentration of this compound or S-benproperine (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM) to the lower chamber.

  • Incubate the plate at 37°C for 12-24 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde) for 10 minutes.

  • Stain the migrated cells with Crystal Violet solution for 10 minutes.

  • Wash the membrane with PBS to remove excess stain.

  • Count the number of migrated cells in several random fields under a light microscope.

Cell Invasion Assay (Matrigel Invasion Assay)

This protocol is a modification of the migration assay to assess the invasive potential of cancer cells.[3]

Materials:

  • Same as Cell Migration Assay

  • Matrigel Basement Membrane Matrix

Protocol:

  • Thaw Matrigel on ice overnight.

  • Dilute Matrigel with cold serum-free medium.

  • Coat the upper surface of the Transwell insert membrane with the diluted Matrigel solution and incubate at 37°C for at least 2 hours to allow for solidification.

  • Follow steps 1-10 of the Cell Migration Assay protocol, seeding the cells onto the Matrigel-coated membrane.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm the direct binding of this compound to its target protein, ARPC2, in a cellular context.[3]

Materials:

  • Cancer cell line (e.g., DLD-1)

  • Lysis buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% glycerol, 1.5 mM MgCl2, 25 mM NaF, 1 mM Na3VO4, and 1x protease inhibitor cocktail)

  • This compound or S-Benproperine (e.g., 100 µM)

  • DMSO (vehicle control)

  • Equipment for heating samples to precise temperatures

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-ARPC2 antibody

Protocol:

  • Lyse the cells in the lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Incubate the cell lysate (1 mg/mL) with either DMSO or the desired concentration of this compound for 1 hour at room temperature.

  • Aliquot the treated lysate into separate tubes for each temperature point.

  • Heat the aliquots for 5 minutes at a range of temperatures (e.g., 40°C to 70°C).

  • Centrifuge the heated samples at high speed (e.g., 13,000 x g) for 20 minutes at 4°C to separate the soluble and precipitated protein fractions.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble ARPC2 in each sample by Western blotting using an anti-ARPC2 antibody. Increased thermal stability of ARPC2 in the presence of this compound indicates direct binding.

Drug Affinity Responsive Target Stability (DARTS) Assay

This is another label-free method to validate the interaction between this compound and ARPC2.[3]

Materials:

  • Same as CETSA

  • Protease (e.g., pronase)

Protocol:

  • Prepare cell lysates as described in the CETSA protocol.

  • Incubate the lysate with either DMSO or the desired concentration of this compound (e.g., 100 µM).

  • Treat the lysates with a protease for a defined period.

  • Stop the protease reaction.

  • Analyze the samples by Western blotting using an anti-ARPC2 antibody. A higher amount of intact ARPC2 in the this compound-treated sample compared to the control indicates that the drug protected the protein from proteolytic degradation, confirming binding.

In Vivo Orthotopic Xenograft Model for Metastasis

This protocol describes an in vivo model to study the effect of this compound on tumor growth and metastasis.[3]

Materials:

  • Immunocompromised mice (e.g., female BALB/c nude mice, 6 weeks old)

  • Luciferase-expressing cancer cells (e.g., AsPC-1)

  • S-Benproperine

  • Vehicle control

  • Bioluminescence imaging system

  • Surgical tools for orthotopic injection

  • Histology equipment

Protocol:

  • Surgically implant luciferase-expressing cancer cells (e.g., 9 x 10^5 AsPC-1 cells) into the pancreas of the mice.

  • Confirm successful implantation using bioluminescence imaging.

  • Randomly assign mice to treatment and control groups.

  • Administer S-benproperine orally at the desired dosage and schedule. The control group receives the vehicle.

  • Monitor tumor growth and metastasis non-invasively using bioluminescence imaging at regular intervals.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and harvest the primary tumor and major organs (e.g., liver, spleen, kidney).

  • Measure the weight of the primary tumor.

  • Quantify the metastatic burden in the organs using ex vivo bioluminescence imaging and/or histological analysis (e.g., H&E staining).

These protocols and data provide a solid foundation for researchers to utilize this compound as a valuable tool to dissect the intricate pathways of cancer metastasis and explore its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benproperine Dosage for In Vivo Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benproperine in in vivo cancer studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo dosage of this compound in cancer models?

A1: Published studies have successfully used this compound phosphate at a dosage of 50 mg/kg, administered via oral gavage, five days a week in a pancreatic cancer xenograft mouse model.[1][2] This dosage has been shown to inhibit tumor growth and metastasis without causing significant changes in body weight or overt signs of toxicity.[1]

Q2: What is the mechanism of action of this compound in cancer?

A2: this compound exhibits a dual mechanism of action against cancer cells. Firstly, it acts as an inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2), which is a key component of the Arp2/3 complex involved in actin polymerization.[3][4][5][6] By inhibiting ARPC2, this compound disrupts lamellipodia formation and actin polymerization, thereby suppressing cancer cell migration and metastasis.[4][6] Secondly, in pancreatic cancer models, this compound has been shown to induce autophagy arrest. It initiates autophagy through the AMPK/mTOR pathway but then blocks the fusion of autophagosomes with lysosomes by downregulating RAB11A, leading to an accumulation of autophagosomes and subsequent cancer cell death.[1][7]

Q3: Which stereoisomer of this compound is more active?

A3: In vitro and in vivo studies have indicated that the S-enantiomer of this compound (S-Benp) is the more active stereoisomer in inhibiting cancer cell migration and invasion.[2][8]

Q4: What vehicle can be used to administer this compound in vivo?

A4: this compound phosphate has been successfully administered in vivo using physiologic saline as a vehicle for oral gavage.[1] For compounds with limited aqueous solubility, a common alternative vehicle consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]

Q5: What is the solubility of this compound phosphate?

A5: this compound phosphate has a solubility of 1 mg/mL in PBS (pH 7.2). It is reported to be insoluble in DMSO and ethanol.[3]

Troubleshooting Guides

Issue 1: Inconsistent or No Anti-Tumor Effect Observed
Potential Cause Troubleshooting Step
Suboptimal Dosage The reported effective dose is 50 mg/kg/day via oral gavage in a pancreatic cancer mouse model.[1][2] Consider performing a dose-response study to determine the optimal dose for your specific cancer model and animal strain.
Inactive Stereoisomer Ensure you are using the S-enantiomer of this compound, which has been shown to be more potent.[2][8] If using a racemic mixture, a higher dose may be required.
Poor Bioavailability This compound is administered orally. While effective in some models,[1][2] consider the possibility of poor absorption in your specific model. Ensure proper oral gavage technique to deliver the full dose to the stomach.[10][11]
Drug Instability Prepare fresh this compound solutions for administration. While this compound phosphate is stable as a solid, its stability in solution over extended periods, especially when mixed with other agents, should be considered.[9][12]
Tumor Model Resistance The specific genetic and molecular characteristics of your cancer cell line or xenograft model may confer resistance to this compound's mechanism of action. Verify the expression of ARPC2 and components of the autophagy pathway in your model.
Inconsistent Results In vivo studies can have inherent variability. Ensure consistent animal handling, tumor implantation technique, and drug administration. Standardize the timing of measurements and use a sufficient number of animals per group to achieve statistical power.[13][14]
Issue 2: Observed Toxicity or Adverse Effects in Animals
Potential Cause Troubleshooting Step
Dosage Too High While 50 mg/kg has been reported as non-toxic in a pancreatic cancer model,[1] this may not be the case for all models or strains. Reduce the dosage or the frequency of administration.
Vehicle Toxicity If using a vehicle containing DMSO or other solvents, ensure the final concentration is well-tolerated by the animals. Consider running a vehicle-only control group to assess for any vehicle-related toxicity.
Off-Target Effects Although not extensively reported for this compound in cancer studies, all drugs have the potential for off-target effects. Monitor animals closely for signs of distress, weight loss, and changes in behavior.[15]
Improper Gavage Technique Incorrect oral gavage can cause esophageal injury or aspiration. Ensure personnel are properly trained in this technique.[10][11]

Quantitative Data Summary

Table 1: In Vivo Dosage and Efficacy of this compound Phosphate

Cancer Model Animal Model Dosage Administration Route Vehicle Key Findings Reference
Pancreatic Cancer (Panc-1 Xenograft)Nude Mice50 mg/kg/day, 5 days/weekOral GavagePhysiologic SalineSignificantly reduced tumor growth, size, and weight. No significant toxicity or body weight loss observed.[1]
Pancreatic Cancer (AsPC-1 Orthotopic Xenograft)Nude Mice50 mg/kg/day, 5 days/weekOral GavageNot specifiedS-Benproperine significantly inhibited primary tumor growth and metastasis.[2]
Lung Metastasis (AsPC-1)Mouse50 mg/kgNot specifiedNot specifiedReduced lung metastasis.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Phosphate for Oral Gavage

Materials:

  • This compound phosphate powder

  • Sterile physiologic saline (0.9% NaCl) or a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[9]

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound phosphate based on the desired concentration and the total volume needed for the study.

  • Weigh the this compound phosphate powder accurately.

  • For Saline Vehicle:

    • Add the powder to a sterile conical tube.

    • Add a small volume of sterile physiologic saline and vortex thoroughly to create a suspension.

    • Gradually add the remaining saline while continuously vortexing to ensure a homogenous suspension. If solubility is an issue, gentle heating or sonication may be attempted, but stability under these conditions should be verified.

  • For DMSO/PEG300/Tween-80/Saline Vehicle:

    • Dissolve the this compound phosphate in DMSO first.

    • Add PEG300 and vortex to mix.

    • Add Tween-80 and vortex to mix.

    • Finally, add the saline and vortex thoroughly to create a clear solution.[9]

  • Prepare the formulation fresh before each administration to ensure stability.

Protocol 2: In Vivo Pancreatic Cancer Xenograft Study

Animal Model:

  • Male BALB/c nude mice (5-6 weeks old)[1]

Cell Line:

  • Panc-1 human pancreatic cancer cells[1]

Procedure:

  • Tumor Cell Implantation:

    • Harvest Panc-1 cells and resuspend them in sterile PBS at a concentration of 7 x 10⁶ cells per 100 µL.[1]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow until they reach a volume of approximately 100 mm³.[1]

    • Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the volume using the formula: Volume = (length × width²) / 2.[1]

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound phosphate (50 mg/kg) or vehicle control via oral gavage, five days a week, for the duration of the study (e.g., 21 days).[1]

  • Toxicity Monitoring:

    • Monitor the body weight of the mice 2-3 times per week.[1]

    • Observe the animals daily for any signs of toxicity, such as changes in behavior, ruffled fur, or lethargy.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice according to approved institutional protocols.

    • Excise the tumors and measure their final weight.

    • Collect tumors and major organs for further analysis (e.g., histology, immunohistochemistry).[1]

Visualizations

Benproperine_ARPC2_Pathway This compound This compound ARPC2 ARPC2 (Arp2/3 Complex Subunit) This compound->ARPC2 Inhibits Arp2_3 Arp2/3 Complex Activation Actin Actin Polymerization Arp2_3->Actin Lamellipodia Lamellipodia Formation Actin->Lamellipodia Metastasis Cell Migration & Metastasis Lamellipodia->Metastasis

Caption: this compound inhibits ARPC2, disrupting metastasis.

Benproperine_Autophagy_Pathway cluster_initiation Autophagy Initiation cluster_fusion Autophagosome-Lysosome Fusion This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy_Initiation Autophagy Initiation mTOR->Autophagy_Initiation Inhibits Fusion Autophagosome- Lysosome Fusion RAB11A RAB11A RAB11A->Fusion Cell_Death Cancer Cell Death Fusion->Cell_Death Fusion Blockage Leads to Benproperine_fusion This compound Benproperine_fusion->RAB11A Downregulates

Caption: this compound induces autophagy arrest in cancer cells.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth to ~100 mm³ start->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage: This compound (50 mg/kg) or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Animal Weight treatment->monitoring endpoint Endpoint: (e.g., 21 days) monitoring->endpoint analysis Tumor & Organ Collection for Analysis endpoint->analysis

Caption: In vivo xenograft study workflow.

References

Technical Support Center: Benproperine HPLC Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC method validation of Benproperine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a this compound HPLC method?

A1: A common starting point for a reversed-phase HPLC method for this compound phosphate involves a C18 column, a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and a buffer, with UV detection. For example, one method uses a C18 column (4.6 mm × 150 mm, 5 µm) with a mobile phase of methanol and ammonia acetate buffer (62:38) at a flow rate of 1.0 mL/min and detection at 270 nm[1]. Another method employs a Hypersil C18 column (4.6 mm i.d. x 150 mm, 5 µm) with a mobile phase of methanol, water, glacial acetic acid, and triethylamine (60:35:5:0.1, V/V) at a flow rate of 0.9 mL/min, also with UV detection at 270 nm[2].

Q2: My this compound peak is tailing. What are the possible causes and solutions?

A2: Peak tailing for a basic compound like this compound is often due to secondary interactions with acidic silanol groups on the silica-based column packing. Here are some common causes and solutions:

  • Mobile Phase pH: The pH of the mobile phase may not be optimal to suppress the ionization of free silanols. Increasing the pH or using a silanol-blocking agent like triethylamine in the mobile phase can help[2].

  • Column Condition: The column may be old or contaminated. Flushing the column or replacing it with a new one, particularly an end-capped column, can resolve the issue.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q3: I am observing a drifting baseline. What should I do?

A3: A drifting baseline can be caused by several factors.[3][4] Common causes include:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with the mobile phase until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and column. Using a column oven and ensuring a stable lab environment can help.[3]

  • Mobile Phase Issues: The mobile phase may be contaminated, improperly mixed, or degrading over time. Prepare fresh mobile phase and ensure all components are fully dissolved and degassed.[3][5]

  • Detector Lamp: An aging detector lamp can cause baseline drift. Check the lamp's energy and replace it if necessary.[3]

Q4: How do I perform a forced degradation study for this compound?

A4: Forced degradation studies, or stress testing, are crucial for developing a stability-indicating HPLC method.[6] This involves subjecting the this compound sample to various stress conditions to produce potential degradation products. The goal is to ensure your HPLC method can separate the intact drug from any degradants. Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., heating the solid drug at 105°C.

  • Photolytic Degradation: e.g., exposing the drug solution to UV light.

After exposure, the samples are analyzed by your HPLC method to check for the separation of the this compound peak from any newly formed peaks.[7]

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Related Substances
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Composition Adjust the organic-to-aqueous ratio in the mobile phase. A lower organic content generally increases retention and may improve the resolution of early-eluting peaks.
Incorrect pH of the Mobile Phase Optimize the pH of the aqueous portion of the mobile phase to alter the ionization state of this compound and its impurities, which can significantly impact their retention and selectivity.
Suboptimal Column Chemistry Try a column with a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) to exploit different separation mechanisms.
High Flow Rate Decrease the flow rate. This can lead to more efficient separation, though it will increase the run time.
Elevated Temperature Lowering the column temperature can sometimes improve the resolution between closely eluting peaks.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Pump Malfunction or Leaks Check the HPLC pump for consistent flow rate delivery. Inspect for any leaks in the system, from the solvent reservoir to the detector.[4]
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis, especially when changing mobile phases.[3]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed to prevent changes in composition due to evaporation or gas bubble formation.[3]
Temperature Fluctuations Use a column oven to maintain a consistent temperature throughout the analysis.[3]

Experimental Protocols

Protocol 1: HPLC Method for this compound Phosphate and Related Substances[1]
  • Column: C18 (4.6 mm × 150 mm, 5 µm)

  • Mobile Phase: Methanol : Ammonia Acetate Buffer (62:38, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

System Suitability Parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Protocol 2: Reversed-Phase HPLC Method for this compound Phosphate Tablets[2]
  • Column: Hypersil C18 (4.6 mm i.d. x 150 mm, 5 µm)

  • Mobile Phase: Methanol : Water : Glacial Acetic Acid : Triethylamine (60:35:5:0.1, v/v/v/v)

  • Flow Rate: 0.9 mL/min

  • Detection Wavelength: 270 nm

  • Temperature: 35°C

  • Internal Standard: Cortisone Acetate

Validation Parameters:

ParameterResult
Linearity Range 9.96 - 49.8 mg/L
Correlation Coefficient (r) 0.9998
Average Recovery 99.91%
RSD 0.43%

Visualizations

HPLC_Troubleshooting_Workflow cluster_start cluster_pressure Pressure Issues cluster_baseline Baseline Issues cluster_peak Peak Shape Issues cluster_end start HPLC Problem Encountered pressure_check Check System Pressure start->pressure_check high_pressure High Pressure? pressure_check->high_pressure low_pressure Low Pressure? high_pressure->low_pressure No blockage Check for Blockages (frit, column, tubing) high_pressure->blockage Yes leak Check for Leaks (fittings, pump seals) low_pressure->leak Yes baseline_check Examine Baseline low_pressure->baseline_check No end Problem Resolved blockage->end leak->end drift Drift? baseline_check->drift noise Noise? drift->noise No equilibrate Equilibrate Column Longer drift->equilibrate Yes degas Degas Mobile Phase noise->degas Yes peak_check Analyze Peak Shape noise->peak_check No equilibrate->end degas->end tailing Tailing? peak_check->tailing fronting Fronting? tailing->fronting No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes split Splitting? fronting->split No dilute_sample Dilute Sample fronting->dilute_sample Yes check_column Check Column for Voids split->check_column Yes split->end No adjust_ph->end dilute_sample->end check_column->end

Caption: A troubleshooting workflow for common HPLC issues.

HPLC_Method_Validation_Process method_dev Method Development specificity Specificity (Forced Degradation) method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

Caption: The process flow for HPLC method validation.

References

Minimizing off-target effects of Benproperine in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Benproperine in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that effectively minimize and control for the known off-target effects of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant changes in cell morphology and motility in our experiments with this compound, which is unexpected for a cough suppressant. What could be the cause?

A1: This is a well-documented off-target effect. This compound is a potent inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2).[1][2] Inhibition of ARPC2 disrupts Arp2/3 complex function, which is crucial for the nucleation of branched actin filaments.[1] This impairment of actin polymerization directly impacts the formation of structures like lamellipodia, leading to observed changes in cell shape, migration, and invasion.[2][3]

  • Troubleshooting Steps:

    • Lower Concentration: Determine the minimal effective concentration for your desired on-target effect through a dose-response experiment, while monitoring for morphological changes. The IC50 for migration inhibition has been reported to be in the low micromolar range (~1-2 µM for S-Benproperine).[2]

    • Use a Negative Control: Compare your results with cells treated with an inactive analog or a compound known to not affect the actin cytoskeleton.

    • Rescue Experiment: If possible, transfect cells with a this compound-resistant mutant of ARPC2 to confirm the effect is ARPC2-dependent.

    • Alternative Compound: Consider using other antitussives that do not target the Arp2/3 complex if actin dynamics are a critical parameter in your experimental system.

Q2: Our cells are showing signs of stress and the formation of a large number of vacuoles after treatment with this compound. Is this related to cytotoxicity?

A2: While high concentrations of this compound can be cytotoxic[1], the phenotype you are describing is likely due to another significant off-target effect: autophagy arrest . This compound has been shown to induce the initial stages of autophagy through activation of the AMPK/mTOR signaling pathway.[4] However, it also blocks the fusion of autophagosomes with lysosomes.[4] This leads to a massive accumulation of autophagosomes (visible as vacuoles) and ultimately can trigger cell death.[4]

  • Troubleshooting Steps:

    • Monitor Autophagic Flux: Do not rely solely on measuring the levels of LC3-II. Perform an autophagic flux assay by treating cells with this compound in the presence and absence of a late-stage autophagy inhibitor like Bafilomycin A1 or Chloroquine. A lack of further increase in LC3-II levels in the presence of these inhibitors will confirm a blockage in autophagic degradation.

    • Co-treatment with Autophagy Modulators: To dissect the effects, try co-treating with an autophagy inhibitor like 3-methyladenine (3-MA) to see if it reverses the phenotype.

    • Visualize Lysosomes: Use lysosomal dyes (e.g., LysoTracker) and immunofluorescence for LC3 and LAMP1 to observe the lack of colocalization between autophagosomes and lysosomes.

Q3: We are studying inflammatory signaling and have noticed that this compound alters cytokine expression, specifically IL-6. Is this a known off-target effect?

A3: Yes, this compound has demonstrated anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines, including IL-6, in monocyte and macrophage cell lines.[5] This effect is mediated through the activation of the Akt signaling pathway.[5]

  • Troubleshooting Steps:

    • Use a PI3K/Akt Inhibitor: To confirm that the effect on IL-6 in your system is Akt-dependent, co-treat with a PI3K inhibitor (e.g., Wortmannin) or a direct Akt inhibitor. This should reverse the this compound-induced reduction in IL-6.

    • Measure Akt Phosphorylation: Perform a western blot to directly measure the phosphorylation of Akt (at Ser473 and Thr308) in response to this compound treatment.

    • Control for Cell Type: Be aware that this effect may be prominent in immune cells or other cells with active inflammatory signaling pathways.

Q4: We are working with neuronal cells and are concerned about unintended neurological effects. Does this compound have other known molecular targets in the central nervous system?

A4: Beyond its primary action on the medullary cough center[6][7], this compound is also known to bind to the Sigma-1 receptor (σ1R) .[8][9] The Sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum, where it modulates calcium signaling, ion channel activity, and cellular stress responses.[8][10] Binding to this receptor could lead to a variety of unintended effects in neuronal and other cell types.

  • Troubleshooting Steps:

    • Use a Sigma-1 Receptor Antagonist: To block this off-target interaction, co-treat your cells with a selective Sigma-1 receptor antagonist, such as BD-1047 or NE-100.

    • Compare with Selective σ1R Ligands: Use known selective Sigma-1 receptor agonists and antagonists as controls to see if they phenocopy or block the effects of this compound in your assay.

    • Calcium Imaging: If your experimental system involves calcium signaling, consider performing calcium imaging experiments to determine if this compound, at your working concentration, alters intracellular calcium dynamics, a known function of Sigma-1 receptor modulation.

Data Presentation: Quantitative Off-Target Profile of this compound

The following table summarizes the known quantitative data for this compound's off-target effects. Researchers should aim to use concentrations of this compound that are effective for their primary purpose while being mindful of these off-target thresholds.

TargetParameterValueCompound FormCell System/AssayCitation
ARPC2 KD1.12 µMS-BenproperineSurface Plasmon Resonance (SPR)[2]
Cell Migration IC50~1 µMS-BenproperineDLD-1, AsPC-1 cells[2]
Cell Migration IC50~2 µMThis compound (racemic)DLD-1, AsPC-1 cells[2]
Cell Invasion IC501-2 µMThis compound PhosphateDLD-1, AsPC-1 cells[1]
Sigma-1 Receptor KiNot Reported---
On-Target (Cough) Ki / IC50Not Reported---

Note: The binding affinity (Ki) of this compound for the Sigma-1 receptor and its on-target receptors in the medullary cough center are not well-defined in the public literature. However, other Sigma-1 receptor ligands have affinities in the nM to low µM range.[8][11]

Experimental Protocols

Protocol 1: Autophagic Flux Assay by Western Blot

This protocol allows for the determination of whether this compound is blocking autophagic degradation.

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and are 70-80% confluent at the time of harvest.

  • Experimental Groups: Prepare four groups of cells:

    • Vehicle Control (e.g., DMSO)

    • This compound (at your experimental concentration)

    • Bafilomycin A1 (100 nM, a late-stage autophagy inhibitor)

    • This compound + Bafilomycin A1

  • Treatment:

    • Treat with this compound for your desired time point (e.g., 24 hours).

    • For the Bafilomycin A1 and combination groups, add Bafilomycin A1 for the final 4 hours of the experiment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis: Quantify the band intensities. Autophagic flux is determined by comparing the amount of LC3-II in the this compound-treated sample with the sample co-treated with this compound and Bafilomycin A1. If this compound blocks flux, there will be little to no further accumulation of LC3-II in the co-treated sample compared to the this compound-only sample. A decrease in p62 levels indicates successful autophagic degradation.

Protocol 2: In Vitro Actin Polymerization Assay

This assay directly measures the effect of this compound on actin polymerization.

  • Reagents:

    • Pyrene-labeled actin monomer

    • Unlabeled actin monomer

    • General Actin Buffer (G-buffer)

    • Polymerization Buffer (containing MgCl₂ and KCl)

    • This compound stock solution (in an appropriate solvent like DMSO)

    • Arp2/3 complex and a Nucleation Promoting Factor (NPF, e.g., VCA domain of WASp) to assay Arp2/3-mediated polymerization.

  • Preparation:

    • Prepare a mix of pyrene-labeled and unlabeled actin monomers (e.g., 5-10% pyrene-labeled) in G-buffer on ice. The final actin concentration is typically 1-4 µM.

  • Assay Procedure:

    • Add the actin mix, Arp2/3 complex, NPF, and either this compound or vehicle control to the wells of a 96-well black plate.

    • Initiate the polymerization by adding the Polymerization Buffer.

    • Immediately place the plate in a fluorescence plate reader.

  • Measurement:

    • Measure the fluorescence intensity over time (e.g., every 30 seconds for 1-2 hours) with excitation at ~365 nm and emission at ~410 nm.

  • Analysis:

    • Plot fluorescence intensity versus time. An increase in fluorescence indicates actin polymerization.

    • Compare the polymerization curves of the this compound-treated samples to the vehicle control. This compound should decrease the rate of polymerization in an Arp2/3-dependent manner.

Visualizations: Signaling Pathways and Workflows

Benproperine_Off_Target_Signaling cluster_arpc2 ARPC2 / Actin Cytoskeleton cluster_autophagy Autophagy Regulation cluster_inflammation Anti-Inflammatory Signaling cluster_sigma1 Sigma-1 Receptor Modulation This compound This compound ARPC2 ARPC2 (p34-Arc) This compound->ARPC2 Binds & Inhibits Arp23 Arp2/3 Complex ARPC2->Arp23 Component of Actin Actin Polymerization (Branched Networks) Arp23->Actin Nucleates Migration Cell Migration & Morphology Actin->Migration Regulates Benproperine2 This compound AMPK AMPK Benproperine2->AMPK Activates Autolysosome Autophagosome-Lysosome Fusion Benproperine2->Autolysosome Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy_Init Autophagy Initiation mTORC1->Autophagy_Init Inhibits Autophagosome Autophagosome Formation Autophagy_Init->Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Cargo Degradation Autolysosome->Degradation Benproperine3 This compound PI3K PI3K Benproperine3->PI3K Activates (Mechanism unclear) Akt Akt PI3K->Akt Activates NFkB NF-κB Pathway (Downstream signaling) Akt->NFkB Inhibits IL6 IL-6 Secretion NFkB->IL6 Promotes Benproperine4 This compound Sigma1R Sigma-1 Receptor (σ1R) Benproperine4->Sigma1R Binds to Ca_Signaling Ca²⁺ Signaling Sigma1R->Ca_Signaling Modulates Ion_Channels Ion Channels Sigma1R->Ion_Channels Modulates ER_Stress ER Stress Response Sigma1R->ER_Stress Modulates

Caption: Key off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Morphology Changes in Cell Shape or Motility? Start->Morphology Vacuoles Vacuole Formation or Cell Stress? Morphology->Vacuoles No ARPC2_Actions Hypothesis: ARPC2 Inhibition 1. Perform Dose-Response 2. Run Actin Polymerization Assay 3. Use Negative Controls Morphology->ARPC2_Actions Yes Cytokines Altered Cytokine (e.g., IL-6) Levels? Vacuoles->Cytokines No Autophagy_Actions Hypothesis: Autophagy Arrest 1. Conduct Autophagic Flux Assay 2. Co-treat with Autophagy Modulators 3. Visualize Autophagosomes/Lysosomes Vacuoles->Autophagy_Actions Yes Neuronal Unexplained Neuronal Activity? Cytokines->Neuronal No Akt_Actions Hypothesis: Akt Pathway Activation 1. Co-treat with PI3K/Akt Inhibitor 2. Measure Akt Phosphorylation 3. Confirm Cell-Type Specificity Cytokines->Akt_Actions Yes Sigma1R_Actions Hypothesis: Sigma-1 Receptor Binding 1. Co-treat with σ1R Antagonist 2. Use Selective σ1R Ligands as Controls 3. Assess Ca²⁺ Signaling Neuronal->Sigma1R_Actions Yes End Isolate On-Target Effect Neuronal->End No/Other ARPC2_Actions->End Autophagy_Actions->End Akt_Actions->End Sigma1R_Actions->End

References

Technical Support Center: Benproperine Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in Benproperine immunofluorescence (IF) staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied using immunofluorescence?

This compound is a peripherally acting cough suppressant.[1][2][3] In research, its effects on cellular mechanisms are of growing interest. Recent studies have explored its role as an inhibitor of the ARP2/3 complex, which is involved in actin polymerization, and its potential to suppress cancer cell migration and tumor metastasis.[4][5] Immunofluorescence is a key technique used to visualize the subcellular localization of proteins and cellular structures that are affected by this compound, such as the actin cytoskeleton and components of the autophagy pathway.[5]

Q2: What are the most common artifacts observed in immunofluorescence staining?

Common artifacts in immunofluorescence include:

  • High background: A general fluorescence in areas where the target antigen is not expected.[6][7][8][9]

  • Non-specific staining: The primary or secondary antibody binds to unintended targets.[6][10][11][12]

  • Weak or no signal: The target antigen is not adequately detected, resulting in a faint or absent fluorescent signal.[6][7][13]

  • Autofluorescence: Natural fluorescence from the biological sample itself that can obscure the specific signal.[11][14][15][16][17][18]

  • Fixation and permeabilization artifacts: The processes of fixing and permeabilizing cells can alter cellular morphology or antigen accessibility, leading to misleading results.[19][20][21][22]

Q3: Can this compound itself cause artifacts in my immunofluorescence experiment?

While there is no direct evidence in the literature of this compound causing specific immunofluorescence artifacts, its mechanism of action could indirectly influence staining outcomes. For instance, by affecting the actin cytoskeleton[4], this compound might alter cell morphology, which could be misinterpreted as a staining artifact if not properly controlled for. It is crucial to include appropriate vehicle-treated controls in your experiments to distinguish between drug-induced biological effects and true staining artifacts.

Troubleshooting Guides

Issue 1: High Background Staining

High background fluorescence can mask the specific signal from your target protein, making data interpretation difficult.

Troubleshooting Workflow for High Background

cluster_solutions Potential Solutions start High Background Observed check_blocking Optimize Blocking Step start->check_blocking check_antibody_conc Titrate Antibody Concentrations check_blocking->check_antibody_conc If background is still high check_washing Improve Washing Steps check_antibody_conc->check_washing If background is still high check_secondary_control Run Secondary Antibody Control check_washing->check_secondary_control If background is still high result_good Background Reduced check_secondary_control->result_good If secondary is clean result_bad High Background Persists check_secondary_control->result_bad If secondary shows staining

Caption: Troubleshooting workflow for high background staining.

Potential Cause Recommended Solution
Insufficient Blocking Increase the incubation time for the blocking step.[6][7] Consider using a blocking buffer containing serum from the same species as the secondary antibody.[6] A common choice is 5% normal goat serum if the secondary is goat anti-mouse/rabbit.
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[6][9][10] Start with the manufacturer's recommended dilution and perform a dilution series.
Inadequate Washing Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[7][9][10]
Secondary Antibody Non-specificity Run a control where the primary antibody is omitted.[23] If staining is still observed, the secondary antibody is binding non-specifically. Consider using a different secondary antibody or pre-adsorbed secondary antibodies.
Issue 2: Non-Specific Staining

Non-specific staining occurs when antibodies bind to unintended targets, leading to false-positive signals.

Potential Cause Recommended Solution
Primary Antibody Cross-Reactivity Ensure the primary antibody has been validated for immunofluorescence and for the species you are using.[6] If possible, use a primary antibody raised against the same species as your sample to minimize off-target binding.[6]
Fc Receptor Binding If staining immune cells, endogenous Fc receptors can bind to the Fc portion of antibodies. Block Fc receptors with a specific Fc blocking reagent before primary antibody incubation.
Hydrophobic Interactions Increase the salt concentration in your washing buffers (e.g., up to 0.5 M NaCl in PBS) to disrupt weak, non-specific interactions.
Issue 3: Weak or No Signal

A faint or absent signal can be due to a variety of factors, from sample preparation to antibody performance.

Troubleshooting Workflow for Weak/No Signal

start Weak or No Signal check_protein_expression Confirm Protein Expression start->check_protein_expression check_antibody_compatibility Verify Antibody Compatibility check_protein_expression->check_antibody_compatibility If protein is expressed result_bad Signal Still Weak/Absent check_protein_expression->result_bad If protein is not expressed check_fixation Optimize Fixation/Permeabilization check_antibody_compatibility->check_fixation If antibodies are compatible check_antibody_compatibility->result_bad If antibodies are incompatible check_antibody_conc Increase Antibody Concentration check_fixation->check_antibody_conc If signal is still weak check_fixation->result_bad If optimization fails result_good Signal Restored check_antibody_conc->result_good If signal improves check_antibody_conc->result_bad If no improvement

Caption: Troubleshooting workflow for weak or no signal.

Potential Cause Recommended Solution
Low Protein Expression Ensure that your cell or tissue model expresses the target protein at a detectable level. You can confirm this with methods like Western blotting or qPCR.
Incompatible Primary/Secondary Antibodies Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).[6]
Poor Antigen Accessibility The fixation and permeabilization method may be masking the epitope. Try different fixation methods (e.g., methanol vs. paraformaldehyde) or permeabilization reagents (e.g., Triton X-100 vs. saponin).[20][21] For some targets, antigen retrieval techniques may be necessary.
Insufficient Antibody Concentration The concentration of the primary or secondary antibody may be too low.[6][7] Try increasing the concentration or extending the incubation time.[6]
Issue 4: Autofluorescence

Autofluorescence is the natural fluorescence emitted by certain biological structures, which can interfere with the specific signal.

Source of Autofluorescence Recommended Solution
Aldehyde Fixation Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[14][16] Minimize fixation time and consider treating with a quenching agent like sodium borohydride or glycine.[13]
Endogenous Fluorophores Molecules like NADH, collagen, and elastin can autofluoresce, particularly in the green spectrum.[17][18] To mitigate this, choose fluorophores in the red or far-red spectrum.[14][15]
Lipofuscin This is an age-related pigment that fluoresces broadly and can be mistaken for specific staining.[14][16] Treat samples with Sudan Black B to quench lipofuscin-related autofluorescence.[14]

Experimental Protocols

Standard Immunofluorescence Protocol

This is a general protocol that should be optimized for your specific antibody and cell type.

Workflow for a Standard Immunofluorescence Protocol

start Start: Cells on Coverslips fixation 1. Fixation (e.g., 4% PFA, 15 min) start->fixation permeabilization 2. Permeabilization (e.g., 0.25% Triton X-100, 10 min) fixation->permeabilization blocking 3. Blocking (e.g., 5% Normal Goat Serum, 1 hr) permeabilization->blocking primary_ab 4. Primary Antibody Incubation (Diluted in blocking buffer, 1 hr to overnight) blocking->primary_ab wash1 5. Wash (3x with PBS) primary_ab->wash1 secondary_ab 6. Secondary Antibody Incubation (Diluted in blocking buffer, 1 hr, in the dark) wash1->secondary_ab wash2 7. Wash (3x with PBS, in the dark) secondary_ab->wash2 mounting 8. Mount Coverslip (with antifade mounting medium) wash2->mounting imaging 9. Image with Fluorescence Microscope mounting->imaging

Caption: A standard workflow for an indirect immunofluorescence protocol.

Detailed Steps:

  • Fixation:

    • Aspirate cell culture medium.

    • Wash briefly with Phosphate Buffered Saline (PBS).

    • Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with blocking buffer (e.g., 5% normal goat serum, 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to the desired concentration.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.

Important Controls to Include:

  • Secondary Antibody Only Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.[23]

  • Unstained Control: A sample that goes through the entire process without any antibodies to assess the level of autofluorescence.[23]

  • Positive and Negative Controls: Use cells or tissues known to express (positive) or not express (negative) the target protein to validate your staining.

References

Technical Support Center: Benproperine and Laboratory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for benproperine to interfere with common laboratory assays. As of the latest literature review, there are no specific documented cases of this compound causing interference, such as false-positive results, in standard laboratory tests. However, understanding the potential for interactions is crucial for accurate experimental results. This guide offers troubleshooting protocols and answers to frequently asked questions based on general principles of analytical chemistry and immunoassay technology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical classification?

This compound is an antitussive (cough suppressant) medication. Chemically, it belongs to the class of organic compounds known as diphenylmethanes[1]. Its structure consists of a piperidine ring and a diphenylmethane moiety[2].

Q2: Is there any documented evidence of this compound interfering with common laboratory assays?

No, a thorough review of scientific literature reveals no specific reports of this compound causing false-positive or false-negative results in common laboratory assays, including immunoassays for drugs of abuse or other clinical chemistry tests.

Q3: Could the chemical structure of this compound theoretically cause cross-reactivity in immunoassays?

While there is no direct evidence, the possibility of cross-reactivity in immunoassays can never be entirely ruled out for any compound. Immunoassays rely on antibodies that recognize specific chemical structures. If a compound or its metabolites share structural similarities with the target analyte of an assay, cross-reactivity can occur, leading to a false-positive result[3]. This compound is not structurally similar to common drugs of abuse like amphetamines, opioids, or benzodiazepines. However, its metabolites have not been extensively studied for cross-reactivity.

Q4: What are the known metabolites of this compound?

This compound is metabolized in the liver, primarily through hydroxylation of the piperidine ring and O-dealkylation, followed by glucuronide conjugation. The major metabolites are hydroxylated forms of this compound.

Q5: If I suspect this compound is causing a false-positive result in a drug screening immunoassay, what should I do?

Any positive result from a screening immunoassay, especially if unexpected, should be considered presumptive. It is essential to confirm the result using a more specific, secondary method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[4][5][6][7][8][9]. These methods have a much higher specificity and can definitively identify and quantify the substance present in the sample.

Q6: Are there specific analytical methods to detect and quantify this compound itself?

Yes, several highly specific and sensitive analytical methods have been developed for the determination of this compound and its metabolites in biological matrices like plasma and urine. These methods primarily include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide for Suspected Assay Interference

If you have unexpected or inconsistent results in an experiment involving samples containing this compound, the following steps can help you investigate potential assay interference.

Step 1: Review the Clinical and Medication History

Carefully review the subject's medication history to identify all administered substances. This is crucial as many medications are known to cause false-positive results in immunoassays[10][11][12][13][14][15][16][17][18].

Step 2: Perform Serial Dilutions

Diluting the sample can help to mitigate the effect of an interfering substance. If the assay result is due to a true positive, the concentration should decrease linearly with dilution. A non-linear response upon dilution may suggest the presence of an interfering substance[19][20].

Step 3: Use an Alternative Assay

If possible, re-test the sample using a different assay for the same analyte. Immunoassays from different manufacturers use different antibodies and may have different cross-reactivity profiles[19].

Step 4: Employ an Interference Blocker

For immunoassays, commercially available agents can block interferences from substances like heterophile antibodies.

Step 5: Confirm with a Reference Method

The gold standard for confirming a presumptive positive result is to use a highly specific and sensitive method like GC-MS or LC-MS/MS[5][9]. These techniques can definitively identify and quantify the compounds in the sample.

Quantitative Data Summary

While no quantitative data exists for this compound interference, the following table summarizes the available analytical methods for its specific detection, which are crucial for confirmatory testing.

ParameterHPLCLC-MS/MS
Principle Separation based on polaritySeparation based on polarity, detection by mass-to-charge ratio
Specificity GoodExcellent
Sensitivity ModerateHigh
Application Quantification of this compound in pharmaceutical formulationsQuantification of this compound and its metabolites in plasma and urine

Experimental Protocols

Protocol 1: General Workflow for Investigating Suspected Immunoassay Interference

This protocol outlines a systematic approach to troubleshooting unexpected immunoassay results when interference is suspected.

G A Unexpected Positive Immunoassay Result B Review Patient Medication and Clinical History A->B C Perform Serial Dilution of the Sample B->C D Check for Linearity C->D E Linear Dilution? D->E F Result Likely a True Positive E->F Yes G Non-Linear Dilution (Suspect Interference) E->G No J Confirm with a Specific Method (e.g., LC-MS/MS) F->J H Test with an Alternate Immunoassay G->H I Result Still Positive? H->I I->J Yes K Result Negative with Alternate Assay (Initial result likely a false positive) I->K No L Final Confirmation J->L K->L

Caption: Workflow for investigating suspected immunoassay interference.

Protocol 2: Sample Preparation for LC-MS/MS Confirmation

This is a generalized protocol for preparing a urine or plasma sample for confirmatory analysis of this compound.

G A Collect Urine or Plasma Sample B Add Internal Standard A->B D Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) C For Urine: Enzymatic Hydrolysis (for glucuronidated metabolites) B->C B->D C->D E Evaporate and Reconstitute in Mobile Phase D->E F Inject into LC-MS/MS System E->F G Data Acquisition and Analysis F->G

Caption: Sample preparation for LC-MS/MS confirmation of this compound.

References

Technical Support Center: Refining Benproperine Delivery Methods for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benproperine in animal studies. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended delivery method for this compound in rodent studies?

A1: The most commonly reported and well-established method for this compound administration in rodent studies is oral gavage .[1][2] This technique allows for the precise delivery of a specified dose directly into the stomach.

Q2: What is a suitable vehicle for preparing this compound for oral administration?

A2: this compound phosphate is freely soluble in water and alcohol.[3] For in vivo studies in mice, physiologic saline has been successfully used as a vehicle for oral gavage administration of this compound phosphate at doses of 50 mg/kg and 100 mg/kg.[1]

Q3: What is the solubility of this compound phosphate in common laboratory solvents?

A3: this compound phosphate exhibits good solubility in aqueous solutions, which is advantageous for preparing formulations for in vivo use. It is reported to be freely soluble in water and alcohol, but insoluble in DMSO and ethanol.

Data Summary: Solubility of this compound Phosphate

SolventSolubilityReference
WaterFreely soluble[3]
AlcoholFreely soluble[3]
DMSOInsoluble
EthanolInsoluble

Q4: Are there alternative delivery methods to oral gavage for this compound in animal studies?

A4: While oral gavage is the most documented method, other parenteral routes such as intraperitoneal (IP) and subcutaneous (SC) injections are common in rodent studies for systemic drug delivery and could be considered for this compound. However, specific protocols for IP or SC administration of this compound are not well-documented in publicly available literature. General guidelines for these procedures in rodents should be followed.

Q5: What are the known signaling pathways affected by this compound?

A5: this compound has been shown to modulate several key signaling pathways, making it a molecule of interest beyond its antitussive effects. The primary known pathways include:

  • Akt Signaling: this compound has been found to exhibit anti-inflammatory functions through the Akt signaling pathway.[3]

  • AMPK/mTOR Pathway: In cancer models, this compound has been shown to induce autophagy by regulating the AMPK/mTOR pathway.[1]

  • ARPC2 Inhibition: this compound is an inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2), which is involved in actin polymerization and cell migration.[4][5][6]

Troubleshooting Guides

Oral Administration (Gavage)

Problem: Difficulty in administering the full dose due to animal resistance or regurgitation.

Possible Causes & Solutions:

  • Improper Restraint: Ensure the animal is properly restrained to prevent movement. For mice, a firm but gentle scruff of the neck is crucial.

  • Incorrect Gavage Needle Size: Use an appropriately sized and flexible feeding tube with a rounded tip to minimize discomfort and risk of injury.

  • Gavage Technique: The gavage needle should be inserted gently along the roof of the mouth and into the esophagus. Avoid forcing the needle. The animal should swallow as the tube is passed.

  • Volume Overload: Ensure the administered volume does not exceed the recommended limits for the animal's weight (typically 10 mL/kg for mice).

Problem: Animal shows signs of distress (e.g., coughing, difficulty breathing) after gavage.

Possible Causes & Solutions:

  • Aspiration: The gavage needle may have entered the trachea. Stop the procedure immediately. Monitor the animal closely. This is a critical adverse event and may require euthanasia. To avoid this, ensure proper placement of the gavage needle in the esophagus before administering the solution.

  • Esophageal or Stomach Perforation: This is a rare but serious complication. Signs may include abdominal distension and lethargy. This also necessitates immediate cessation of the experiment for that animal and likely euthanasia. Using flexible, round-tipped gavage needles and proper technique minimizes this risk.

Problem: Precipitation of this compound in the saline vehicle.

Possible Causes & Solutions:

  • Concentration Too High: Although this compound phosphate is water-soluble, preparing highly concentrated solutions may lead to precipitation, especially with temperature changes. Try preparing a more dilute solution if possible.

  • pH of the Solution: Ensure the pH of the saline is within a physiological range, as extreme pH can affect the stability of the compound.

  • Fresh Preparation: It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent precipitation.

Parenteral Administration (Intraperitoneal & Subcutaneous)

Problem: Swelling or irritation at the injection site after subcutaneous administration.

Possible Causes & Solutions:

  • High Concentration or Irritating Formulation: The formulation may be too concentrated or have a non-physiological pH. Consider further dilution with sterile saline.

  • Improper Injection Technique: Ensure the injection is truly subcutaneous and not intradermal. A "tent" of skin should be lifted, and the needle inserted into the space created.

  • Volume: Do not exceed the recommended injection volume for the chosen site.

Problem: Variable drug absorption or efficacy with intraperitoneal injections.

Possible Causes & Solutions:

  • Incorrect Injection Site: Injections should be administered into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Injection into Adipose Tissue or an Organ: This can lead to poor absorption. Ensure the needle penetrates the peritoneal cavity. A slight aspiration before injection can help confirm proper placement (though this is not always reliable).

  • Solution Properties: Ensure the solution is sterile, isotonic, and at a physiological pH to minimize irritation and ensure optimal absorption.

Experimental Protocols

Oral Gavage of this compound Phosphate in Mice

This protocol is based on methods described in studies investigating the in vivo effects of this compound.[1]

  • Preparation of this compound Solution:

    • Weigh the required amount of this compound phosphate based on the desired dose (e.g., 50 mg/kg).

    • Dissolve in sterile physiologic saline to the final desired concentration. Ensure the solution is clear and free of particulates. It is recommended to prepare the solution fresh on the day of the experiment.

  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the volume to be administered.

    • Restrain the mouse by firmly grasping the loose skin over the shoulders (scruffing) to immobilize the head.

  • Gavage Procedure:

    • Use a flexible, ball-tipped gavage needle (20-22 gauge for adult mice).

    • Measure the length of the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.

    • Once the needle is in the esophagus, slowly administer the this compound solution.

    • Gently withdraw the needle.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as respiratory difficulty or lethargy, for at least 30 minutes post-administration.

Visualizations

Signaling Pathways of this compound

Benproperine_Signaling_Pathways cluster_akt Akt Signaling Pathway cluster_ampk_mtor AMPK/mTOR Signaling Pathway cluster_arpc2 ARPC2 Signaling Pathway Benproperine1 This compound Akt Akt Benproperine1->Akt Activates Inflammation Inflammation Akt->Inflammation Inhibits Benproperine2 This compound AMPK AMPK Benproperine2->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Benproperine3 This compound ARPC2 ARPC2 Benproperine3->ARPC2 Inhibits Actin_Polymerization Actin Polymerization ARPC2->Actin_Polymerization Promotes Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration Leads to Oral_Gavage_Workflow prep 1. Prepare this compound Solution (dissolve in physiologic saline) restrain 2. Weigh and Restrain Animal prep->restrain gavage 3. Perform Oral Gavage restrain->gavage monitor 4. Post-Procedure Monitoring gavage->monitor Troubleshooting_Oral_Gavage issue Issue Animal Distress / Incomplete Dosing causes Possible Causes Improper Restraint Incorrect Needle Size Aspiration Esophageal Injury issue:desc->causes:cause solutions Solutions Proper Handling Technique Use Appropriate Equipment Verify Needle Placement Gentle Insertion causes:c1->solutions:s1 causes:c2->solutions:s2 causes:c3->solutions:s3 causes:c4->solutions:s4

References

Validation & Comparative

Benproperine versus codeine for cough suppression in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the antitussive efficacy of benproperine and codeine in preclinical models, supported by available experimental data.

In the realm of antitussive research, codeine has long been considered a benchmark for suppressing cough. However, its association with opioid-related side effects has driven the quest for equally effective, yet safer, alternatives. This compound, a non-narcotic cough suppressant, has emerged as a promising candidate. This guide provides a comparative analysis of this compound and codeine based on available preclinical data, offering insights for researchers, scientists, and drug development professionals.

Efficacy in Preclinical Cough Models

Direct head-to-head preclinical studies comparing this compound and codeine are limited in recently published literature. However, by cross-analyzing data from studies utilizing the same animal model and cough induction method, an indirect comparison of their potency can be made. The citric acid-induced cough model in guinea pigs is a widely accepted standard for evaluating antitussive drugs.

One study reported that the antitussive activity of this compound is approximately equal to that of codeine in dogs and cats. More specific quantitative data from guinea pig models indicate that this compound demonstrates potent cough suppressant activity. The dose required to inhibit the cough response by 50% (ID50) for intraperitoneally administered this compound was found to be 16.1 mg/kg for the number of coughs during a 3-minute challenge with citric acid[1].

For comparison, a separate study using the same citric acid-induced cough model in guinea pigs reported an ED50 (effective dose for 50% inhibition) for subcutaneously administered codeine of 9.1 mg/kg[2]. While the routes of administration differ, these values suggest that both compounds are effective antitussives in this preclinical model, with potencies in a comparable range. Another study found that oral administration of codeine at 12 and 24 mg/kg significantly reduced cough frequency by approximately 70% in guinea pigs exposed to citric acid[3].

Table 1: Comparison of Antitussive Efficacy in Citric Acid-Induced Cough in Guinea Pigs

CompoundRoute of AdministrationEffective Dose (50% Inhibition)Key FindingsReference
This compound (racemate)Intraperitoneal (i.p.)ID50: 16.1 mg/kgSignificantly inhibited citric acid-induced cough.[1]
CodeineSubcutaneous (s.c.)ED50: 9.1 mg/kgDemonstrated potent antitussive effects.[2]
CodeineOral (p.o.)12 and 24 mg/kgAchieved approximately 70% reduction in cough frequency at the highest doses.[3]

Mechanisms of Action: A Tale of Two Pathways

The antitussive effects of this compound and codeine are mediated through distinct mechanisms of action.

Codeine: A classic opioid antitussive, codeine and its active metabolite, morphine, exert their effects primarily by acting as agonists at the μ-opioid receptors in the central nervous system (CNS), specifically within the brainstem's cough center.[4][5] This interaction hyperpolarizes neurons, reducing their excitability and thereby suppressing the cough reflex.

This compound: The mechanism of this compound is more multifaceted, involving both central and peripheral actions.[6][7] Centrally, it is understood to inhibit the cough center in the medulla oblongata, though not via opioid receptors.[8] Peripherally, this compound is believed to possess local anesthetic properties, which may reduce the sensitivity of sensory nerves in the respiratory tract that trigger the cough reflex.[6][7] Some evidence also suggests it may have mild bronchodilator and anti-inflammatory effects.[7]

Diagram 1: Simplified Signaling Pathway of Codeine's Antitussive Action

Codeine_Pathway Codeine Codeine Morphine Morphine (active metabolite) Codeine->Morphine Metabolism (CYP2D6) Mu_Opioid_Receptor μ-Opioid Receptor (in Cough Center) Morphine->Mu_Opioid_Receptor Agonist Binding Neuronal_Hyperpolarization Neuronal Hyperpolarization Mu_Opioid_Receptor->Neuronal_Hyperpolarization Inhibition of Neuronal Activity Cough_Suppression Cough Suppression Neuronal_Hyperpolarization->Cough_Suppression

Caption: Codeine's central mechanism of cough suppression.

Diagram 2: Proposed Multi-target Mechanism of this compound

Benproperine_Pathway cluster_central Central Nervous System cluster_peripheral Peripheral Airways Cough_Center Cough Center (Medulla Oblongata) Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Sensory_Nerves Sensory Nerves Sensory_Nerves->Cough_Center Afferent Signals This compound This compound This compound->Cough_Center Inhibition This compound->Sensory_Nerves Local Anesthetic Effect

Caption: this compound's central and peripheral antitussive actions.

Experimental Protocols: Citric Acid-Induced Cough in Guinea Pigs

The following provides a generalized methodology for the citric acid-induced cough model in guinea pigs, based on common practices in the field.

Animals: Male Dunkin-Hartley guinea pigs are typically used. They are housed in a controlled environment with access to food and water ad libitum.

Cough Induction:

  • Animals are placed individually in a whole-body plethysmograph chamber.

  • An aerosol of a specific concentration of citric acid (e.g., 0.4 M) is generated by a nebulizer and delivered into the chamber for a set duration (e.g., 10-14 minutes).[3]

  • The number of coughs is detected and recorded using a sound-detecting system and specialized software. Coughs are distinguished from sneezes by their characteristic sound and associated pressure changes within the chamber.

Drug Administration:

  • This compound, codeine, or vehicle control is administered at various doses prior to the citric acid challenge. The route of administration (e.g., oral, intraperitoneal, subcutaneous) and pretreatment time (e.g., 30-90 minutes) are critical parameters.[1][3]

Data Analysis:

  • The primary endpoint is the number of coughs during the exposure period.

  • Other parameters that may be measured include the latency to the first cough and the intensity of the coughs.[3]

  • The percentage of cough inhibition is calculated relative to the vehicle-treated control group.

  • Dose-response curves are generated to determine the ID50 or ED50 values.

Diagram 3: Experimental Workflow for Antitussive Testing

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Drug_Administration Drug/Vehicle Administration (e.g., this compound, Codeine) Animal_Acclimatization->Drug_Administration Plethysmograph_Placement Placement in Plethysmograph Chamber Drug_Administration->Plethysmograph_Placement Citric_Acid_Challenge Citric Acid Aerosol Exposure Plethysmograph_Placement->Citric_Acid_Challenge Cough_Recording Cough Detection and Recording Citric_Acid_Challenge->Cough_Recording Data_Analysis Data Analysis (Cough Count, Latency, etc.) Cough_Recording->Data_Analysis Results Results (Efficacy Comparison) Data_Analysis->Results

Caption: Workflow of the citric acid-induced cough model.

Conclusion

Based on the available preclinical data, both this compound and codeine are effective antitussive agents. While codeine's efficacy is well-established and mediated through central opioid receptors, this compound presents a compelling alternative with a distinct, multi-target mechanism of action that does not involve the opioid system. The data from guinea pig models suggest their potencies are in a comparable range. The lack of recent, direct, head-to-head comparative studies highlights a gap in the literature. Further research employing standardized, modern preclinical models would be invaluable for a more definitive comparison of the antitussive profiles of these two compounds and to further validate this compound as a non-narcotic alternative to codeine.

References

A Comparative Analysis of Benproperine and Dextromethorphan for Antitussive Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two common antitussive agents, benproperine and dextromethorphan. The information presented is based on available preclinical and clinical research, focusing on their mechanisms of action, clinical efficacy, and side effect profiles to assist researchers and drug development professionals in their understanding of these compounds.

Executive Summary

This compound and dextromethorphan are both centrally acting cough suppressants; however, this compound also exhibits peripheral effects. Preclinical and some clinical evidence suggest that this compound may have a stronger antitussive potency than dextromethorphan. Dextromethorphan's efficacy in treating acute cough associated with upper respiratory tract infections has been debated, with some studies showing minimal clinical benefit over placebo. Both drugs are generally well-tolerated, though they present different side effect profiles.

Mechanism of Action

This compound exerts its antitussive effects through a dual mechanism of action, targeting both central and peripheral pathways. Centrally, it inhibits the cough center in the medulla oblongata.[1][2][3][4] Peripherally, it is believed to act on the lung-pleura stretch receptors that initiate the cough reflex.[4] Additionally, this compound has been reported to have local anesthetic and anticholinergic properties, which may contribute to its cough-suppressing capabilities.[2]

Dextromethorphan is a centrally acting antitussive.[5] It functions as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist in the medullary cough center, elevating the threshold for the cough reflex.[5] It is the dextrorotatory isomer of levomethorphan, a morphine-like compound, but it does not have significant analgesic or addictive properties at therapeutic doses.

Figure 1. Comparative Signaling Pathways cluster_this compound This compound cluster_Dextromethorphan Dextromethorphan B_Cough_Center Medullary Cough Center B_Cough_Suppression Cough Suppression B_Cough_Center->B_Cough_Suppression Inhibition B_Peripheral Peripheral Receptors (e.g., Lung-Pleura Stretch Receptors) B_Peripheral->B_Cough_Suppression Inhibition D_Cough_Center Medullary Cough Center D_Receptors NMDA & Sigma-1 Receptors D_Cough_Center->D_Receptors D_Cough_Suppression Cough Suppression D_Receptors->D_Cough_Suppression Modulation

Caption: Figure 1. Comparative Signaling Pathways

Comparative Efficacy

While direct head-to-head clinical trials with robust quantitative data are limited, available information suggests this compound may have a higher antitussive potency.

ParameterThis compoundDextromethorphan
Potency Suggested to be 2-4 times stronger than codeine.Equal to or slightly stronger than codeine.
Onset of Action Relatively quick, suitable for acute symptoms.[2]15-30 minutes.
Clinical Efficacy Considered effective for irritative dry cough and paroxysmal cough.Efficacy in acute cough due to upper respiratory tract infection is debated, with some studies showing no significant difference from placebo.[1][6] However, other studies suggest a reduction in cough counts.[5] In chronic bronchitis, cough count suppression of 40-60% has been reported.[5]

Pharmacokinetics

ParameterThis compoundDextromethorphan
Absorption Well absorbed after oral administration.[2]Rapidly absorbed from the GI tract.
Metabolism Metabolized in the liver.[2]Metabolized in the liver, primarily by CYP2D6 and CYP3A4.
Excretion Primarily excreted through the kidneys.[2]Excreted in the urine.

Side Effect Profile

Both medications are generally well-tolerated, but their side effect profiles differ.

Side EffectThis compoundDextromethorphan
Common Drowsiness, dizziness, gastrointestinal disturbances, dry mouth.[2]Drowsiness, dizziness, nausea, stomach discomfort.
Less Common/Rare Allergic reactions (rash, itching, swelling), headache, confusion, hallucinations, liver dysfunction.[7]At high doses: euphoria, hallucinations, agitation.[6]

Experimental Protocols

A Randomized, Double-Blind, Placebo-Controlled Study of an Antitussive Agent for Acute Cough Associated with Upper Respiratory Tract Infection

  • Objective: To evaluate the efficacy and safety of the investigational product compared to placebo in reducing cough frequency and severity in patients with acute cough due to an upper respiratory tract infection.

  • Study Design:

    • Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

    • Participants are randomly assigned to receive either the investigational product or a matching placebo for a specified duration (e.g., 5-7 days).

  • Inclusion Criteria:

    • Healthy adults or children within a specified age range.

    • Clinical diagnosis of an acute upper respiratory tract infection.

    • Presence of a non-productive or minimally productive cough for a defined duration (e.g., less than 72 hours).

  • Exclusion Criteria:

    • History of chronic respiratory diseases (e.g., asthma, COPD).

    • Presence of symptoms suggesting a more severe illness (e.g., high fever, pneumonia).

    • Use of other cough or cold medications within a specified washout period.

  • Outcome Measures:

    • Primary Endpoint: Change from baseline in 24-hour cough frequency, objectively measured using a validated cough recording device.

    • Secondary Endpoints:

      • Change from baseline in subjective cough severity scores (e.g., using a visual analog scale or a Likert scale).

      • Change in cough-specific quality of life scores.

      • Onset of action and duration of effect.

      • Incidence and severity of adverse events.

  • Data Collection:

    • Objective cough frequency is recorded continuously over 24-hour periods at baseline and specified time points during treatment.

    • Subjective assessments are collected via patient diaries at regular intervals.

    • Safety is monitored through the recording of all adverse events and vital signs.

  • Statistical Analysis:

    • The primary efficacy analysis typically involves comparing the change from baseline in 24-hour cough frequency between the treatment and placebo groups using an appropriate statistical model (e.g., ANCOVA).

    • Secondary endpoints are analyzed using similar statistical methods.

    • Safety data are summarized descriptively.

Figure 2. Clinical Trial Workflow Start Patient Screening Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomization Randomization Inclusion->Randomization Yes End Study Conclusion Inclusion->End No Treatment Treatment Arm (this compound or Dextromethorphan) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Data_Collection Data Collection (Objective & Subjective Cough Measures, Safety) Treatment->Data_Collection Placebo->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Analysis->End

Caption: Figure 2. Clinical Trial Workflow

Conclusion

Based on the available evidence, this compound appears to be a potent antitussive with a dual mechanism of action. While direct comparative clinical data is sparse, it is often considered to have a stronger effect than dextromethorphan. The clinical efficacy of dextromethorphan for acute cough remains a subject of debate. The choice between these agents in a research or clinical setting may depend on the specific cough characteristics, desired onset of action, and the patient's susceptibility to particular side effects. Further head-to-head clinical trials with objective endpoints are needed to definitively establish the comparative efficacy of this compound and dextromethorphan.

References

Benproperine Demonstrates Potent Anticancer Effects in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Benproperine, a drug traditionally used as a cough suppressant, is showing significant promise as a potent anticancer agent in preclinical xenograft models of pancreatic and colon cancer. Research demonstrates that this compound and its more active stereoisomer, S-Benproperine, effectively inhibit tumor growth and metastasis by targeting a key protein involved in cell migration. These findings, supported by robust experimental data, position this compound as a strong candidate for drug repurposing in oncology.

A key mechanism behind this compound's anticancer activity is its inhibition of the Actin-Related Protein 2/3 Complex (ARP2/3), specifically the ARPC2 subunit.[1][2] This complex is crucial for actin polymerization, a process essential for the formation of lamellipodia, which are the cellular protrusions that enable cancer cells to move and invade surrounding tissues. By disrupting this process, this compound effectively cripples the migratory machinery of cancer cells, thereby reducing their metastatic potential.

Furthermore, studies have revealed that this compound can induce autophagy-mediated cell death in pancreatic cancer cells. It triggers the initiation of autophagy through the AMPK/mTOR pathway but then stalls the process by preventing the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and subsequent cell death.[3]

Comparative Efficacy in Xenograft Models

Recent studies have validated the anticancer effects of this compound in vivo using xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice.

This compound Phosphate in Pancreatic Cancer Xenografts

In a study utilizing a subcutaneous xenograft model with Panc-1 human pancreatic cancer cells, oral administration of this compound Phosphate (BPP) resulted in a marked reduction in tumor growth.[3]

Treatment GroupDosageTumor Growth InhibitionReference
Vehicle (Control)--[3]
This compound Phosphate50 mg/kg, 5 days/weekSignificant reduction in tumor growth rate, size, and weight[3]
S-Benproperine in Pancreatic Cancer Metastasis Model

Further research has identified S-Benproperine as the more active stereoisomer.[2][4] In an orthotopic pancreatic cancer model using luciferase-expressing AsPC-1 cells, S-Benproperine significantly inhibited tumor growth and metastasis to major organs.[4]

Treatment GroupDosageOutcomeReference
Vehicle (Control)-Progressive tumor growth and metastasis[4]
S-BenproperineNot specifiedSignificant reduction in tumor growth and metastasis[4]
Comparison with Standard of Care and Other ARPC2 Inhibitors

This compound has also been evaluated in combination with standard chemotherapy and compared with other ARPC2 inhibitors. A nano-formulation co-delivering this compound Phosphate and Gemcitabine, a standard chemotherapeutic for pancreatic cancer, demonstrated synergistic cytotoxicity in patient-derived xenograft models.[5] This suggests that this compound can enhance the efficacy of existing cancer therapies.

While direct in-vivo comparative studies with other ARPC2 inhibitors like CK666 are limited, in-vitro studies on intestinal organoids have shown that both BPP and CK666 can modulate cell proliferation.[6] However, a key advantage of this compound highlighted in the literature is its selective inhibition of cancer cell migration without affecting normal cells, a distinction not shared by other Arp2/3 inhibitors like CK666 and CK869.[2]

Experimental Protocols

The following are detailed methodologies for the key xenograft experiments cited:

Pancreatic Cancer Subcutaneous Xenograft Model[3]
  • Cell Line: Panc-1 human pancreatic cancer cells.

  • Animal Model: Male BALB/c nude mice (5 weeks old).

  • Procedure:

    • 7 x 10⁶ Panc-1 cells were suspended in PBS and injected subcutaneously into the mice.

    • Tumors were allowed to grow to a volume of approximately 100 mm³.

    • Mice were then randomized into a vehicle control group and a treatment group.

  • Treatment: The treatment group received this compound Phosphate (50 mg/kg) via oral gavage, 5 days per week.

  • Monitoring: Tumor growth was monitored regularly, and at the end of the study, tumors were excised, weighed, and analyzed.

Pancreatic Cancer Orthotopic Metastasis Model[4]
  • Cell Line: Luciferase-expressing AsPC-1 human pancreatic cancer cells.

  • Animal Model: Not specified.

  • Procedure: AsPC-1 cells were orthotopically implanted.

  • Treatment: Mice were treated with S-Benproperine (dosage not specified).

  • Monitoring: Tumor growth and metastasis were monitored in real-time using an in-vivo imaging system to detect the luciferase signal. At the end of the study, major organs were examined for metastatic tumor growth.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate this compound's signaling pathway and the experimental workflow for a xenograft study.

Benproperine_Signaling_Pathway cluster_cell Cancer Cell This compound This compound ARPC2 ARPC2 (ARP2/3 Complex) This compound->ARPC2 inhibits AMPK AMPK This compound->AMPK activates Autophagosome Autophagosome Accumulation This compound->Autophagosome blocks fusion with lysosome Actin Actin Polymerization ARPC2->Actin Lamellipodia Lamellipodia Formation Actin->Lamellipodia Migration Cell Migration & Metastasis Lamellipodia->Migration mTOR mTOR AMPK->mTOR inhibits Autophagy_init Autophagy Initiation mTOR->Autophagy_init inhibits Autophagy_init->Autophagosome Cell_Death Cell Death Autophagosome->Cell_Death Xenograft_Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture (e.g., Panc-1, AsPC-1) Injection 3. Inject Cancer Cells (Subcutaneous or Orthotopic) Cell_Culture->Injection Animal_Model 2. Prepare Immunodeficient Mice (e.g., BALB/c nude) Animal_Model->Injection Tumor_Growth 4. Allow Tumors to Establish Injection->Tumor_Growth Randomization 5. Randomize Mice into Groups (Vehicle vs. Treatment) Tumor_Growth->Randomization Administration 6. Administer this compound (e.g., Oral Gavage) Randomization->Administration Monitoring 7. Monitor Tumor Growth (Calipers or Imaging) Administration->Monitoring Endpoint 8. Endpoint: Excise Tumors Monitoring->Endpoint Analysis 9. Analyze Data (Tumor Weight, Volume, Metastasis) Endpoint->Analysis

References

Cross-Validation of Benproperine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data for Benproperine, Dextromethorphan, and Codeine, focusing on their receptor interactions and antitussive efficacy.

Table 1: Receptor Binding Affinities

CompoundPrimary Target(s)Receptor SubtypeBinding Affinity (Kᵢ)Species/Tissue
This compound Sigma-1 Receptor (putative)σ₁Not specified in literature-
Dextromethorphan NMDA Receptor, Sigma-1 ReceptorNMDA~1 µMRat Brain
σ₁204 nMGuinea Pig Brain
Codeine µ-Opioid Receptorµ370 nMRat Brain Homogenate

Table 2: Antitussive Efficacy in Citric Acid-Induced Cough Model (Guinea Pig)

CompoundDoses Tested (mg/kg, p.o.)Maximum Inhibition of Cough FrequencyNotes
This compound 2~100% (complete suppression)[1]Stated to be 2-4 times more potent than codeine.[1]
Dextromethorphan 32No significant effectIn the cited study, dextromethorphan did not produce a notable effect on cough frequency.[2]
Codeine 12, 24~70%Showed a significant, dose-dependent reduction in cough frequency.[2]

Key Experimental Protocols

Detailed methodologies for the key experimental assays cited in this guide are provided below.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to the sigma-1 receptor.

1. Materials:

  • Tissue Preparation: Guinea pig brain tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet (crude membrane preparation) is washed and resuspended in assay buffer.
  • Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor ligand.
  • Non-specific Binding Control: Haloperidol or another suitable sigma-1 ligand at a high concentration (e.g., 10 µM).
  • Test Compound: this compound, Dextromethorphan, or other compounds of interest at various concentrations.
  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
  • Instrumentation: Scintillation counter, filtration apparatus.

2. Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
  • Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.
  • Incubations are typically carried out at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
  • The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: Citric Acid-Induced Cough Model in Guinea Pigs

This in vivo model is a standard for evaluating the antitussive efficacy of pharmacological agents.

1. Animals:

  • Male Dunkin-Hartley guinea pigs are typically used.
  • Animals are acclimatized to the experimental conditions before the study.

2. Cough Induction:

  • Conscious and unrestrained guinea pigs are placed individually in a whole-body plethysmograph chamber.
  • A nebulizer is used to generate an aerosol of a citric acid solution (e.g., 0.3 M) into the chamber for a fixed duration (e.g., 10 minutes).

3. Drug Administration:

  • Test compounds (this compound, Dextromethorphan, Codeine) or vehicle are administered orally (p.o.) or via other relevant routes at various doses at a specified time before the citric acid challenge (e.g., 60 minutes).

4. Measurement of Cough Response:

  • The number of coughs is counted by a trained observer during the citric acid exposure and for a defined period afterward. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes recorded by the plethysmograph.

5. Data Analysis:

  • The antitussive effect is expressed as the percentage inhibition of the cough response in drug-treated animals compared to the vehicle-treated control group.
  • Dose-response curves can be generated to determine the dose that produces a 50% inhibition of the cough response (ID₅₀).

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

cluster_cough_reflex Cough Reflex Pathway cluster_drugs Drug Intervention Points irritants Irritants (e.g., Citric Acid) airway_receptors Airway Sensory Receptors irritants->airway_receptors afferent_vagal Afferent Vagal Nerves airway_receptors->afferent_vagal cough_center Cough Center (Medulla) afferent_vagal->cough_center efferent_nerves Efferent Nerves cough_center->efferent_nerves respiratory_muscles Respiratory Muscles efferent_nerves->respiratory_muscles cough Cough respiratory_muscles->cough This compound This compound benproperine_peripheral Peripheral Action This compound->benproperine_peripheral benproperine_central Central Action This compound->benproperine_central dextromethorphan Dextromethorphan dextromethorphan->cough_center Inhibition (NMDA, σ₁ Receptors) codeine Codeine codeine->cough_center Inhibition (µ-Opioid Receptor) benproperine_peripheral->airway_receptors Inhibition benproperine_central->cough_center Inhibition (σ₁ Receptor?)

Caption: Proposed mechanisms of action for this compound, Dextromethorphan, and Codeine on the cough reflex pathway.

cluster_protocol Citric Acid-Induced Cough Model Workflow cluster_groups Treatment Groups animal_prep Animal Acclimatization (Guinea Pigs) drug_admin Drug Administration (p.o.) - this compound - Dextromethorphan - Codeine - Vehicle animal_prep->drug_admin pre_exposure Pre-exposure Period (e.g., 60 min) drug_admin->pre_exposure group_ben This compound group_dex Dextromethorphan group_cod Codeine group_veh Vehicle cough_induction Cough Induction (Citric Acid Aerosol, e.g., 10 min) pre_exposure->cough_induction data_collection Data Collection (Cough Count via Plethysmography) cough_induction->data_collection data_analysis Data Analysis (% Inhibition vs. Vehicle) data_collection->data_analysis

Caption: Experimental workflow for the citric acid-induced cough model in guinea pigs.

cluster_protocol Sigma-1 Receptor Binding Assay Workflow cluster_components Key Components tissue_prep Tissue Preparation (Guinea Pig Brain Homogenate) incubation Incubation - Membrane Prep - [³H](+)-Pentazocine (Radioligand) - Test Compound (e.g., this compound) tissue_prep->incubation filtration Rapid Filtration (Separation of Bound vs. Free Radioligand) incubation->filtration radioligand [³H](+)-Pentazocine test_compound Test Compound receptor Sigma-1 Receptor counting Scintillation Counting (Measurement of Radioactivity) filtration->counting analysis Data Analysis (IC₅₀ and Kᵢ Determination) counting->analysis

Caption: Experimental workflow for the sigma-1 receptor radioligand binding assay.

References

A Comparative Guide to Benproperine and Other ARPC2 Inhibitors in Metastasis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of benproperine and other selective inhibitors of the Actin-Related Proteins 2/3 Complex Subunit 2 (ARPC2) in the context of cancer metastasis. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to be a valuable resource for researchers in oncology and drug development.

Introduction to ARPC2 Inhibition in Cancer Metastasis

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality.[1] A crucial process in metastasis is cell migration, which relies on the dynamic remodeling of the actin cytoskeleton. The Arp2/3 complex is a key player in this process, initiating the branching of actin filaments, which is essential for the formation of lamellipodia and other structures that drive cell movement.[2]

ARPC2 is a core subunit of the Arp2/3 complex, and its inhibition has emerged as a promising strategy to thwart cancer metastasis.[3] Unlike broad inhibitors of the Arp2/3 complex, such as CK666, which can also affect normal cells, targeting ARPC2 offers a more selective approach to inhibiting cancer cell migration.[4]

This guide focuses on two notable ARPC2 inhibitors: this compound, a clinically used antitussive, and pimozide, an antipsychotic drug. Both have been repurposed as potential anti-metastatic agents due to their ability to directly bind to and inhibit ARPC2.[1][4]

Comparative Analysis of In Vivo Metastasis Assays

While a direct head-to-head comparison of this compound and pimozide in the same experimental model is not yet available in the published literature, existing studies provide significant quantitative data on their individual efficacy in preclinical models of metastasis.

It is important to note that the following data were obtained from different cancer models and experimental setups, which should be considered when interpreting the results.

InhibitorActive FormCancer ModelAssay TypeKey Findings
This compound S-BenproperinePancreatic Cancer (AsPC-1 cells)Orthotopic Injection & Metastasis Analysis- 40.3% inhibition of metastasis to the liver- 55.5% inhibition of metastasis to the spleen- 88.3% inhibition of metastasis to the kidney- 63.6% reduction in luciferase expression in the pancreas[2]
Pimozide PimozideBreast Cancer (MDA-MB-231-Luc cells)Xenograft Model & Lung Metastasis Analysis- 92-94% reduction in the number of lung metastases[1][5]
Pimozide PimozidePancreatic Cancer (AsPC-1 cells)Tail Vein Injection & Lung Metastasis Analysis- 62.8% inhibition of metastatic colony formation in the lungs[1]

Mechanism of Action: ARPC2-Mediated Actin Polymerization

This compound and pimozide exert their anti-metastatic effects by directly targeting ARPC2, a critical subunit of the Arp2/3 complex. This inhibition disrupts the normal function of the Arp2/3 complex, leading to a reduction in actin polymerization and, consequently, a decrease in cancer cell migration and invasion.

The signaling pathway leading to Arp2/3 complex activation and subsequent actin branching is a well-established cascade. Nucleation Promoting Factors (NPFs), such as the Wiskott-Aldrich syndrome protein (WASP) family, are activated by upstream signals. These activated NPFs then bind to the Arp2/3 complex, inducing a conformational change that allows it to bind to existing actin filaments and nucleate a new branch. By binding to ARPC2, this compound and pimozide interfere with this process.

ARPC2_Signaling_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors, Chemokines Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor WAVE_complex WAVE Complex (NPF) Receptor->WAVE_complex Activates Arp2_3_complex Arp2/3 Complex WAVE_complex->Arp2_3_complex Activates Branched_Actin Branched F-Actin (Lamellipodia) Arp2_3_complex->Branched_Actin Nucleates ARPC2 ARPC2 Subunit ARPC2->Arp2_3_complex Is a subunit of Actin_Monomers G-Actin Actin_Monomers->Branched_Actin Polymerizes This compound This compound/ Pimozide This compound->ARPC2 Inhibits Tail_Vein_Metastasis_Workflow Cell_Culture 1. Culture Luciferase-expressing Cancer Cells Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Harvest Injection 3. Inject Cells into the Tail Vein of Mice Harvest->Injection Treatment 4. Administer Vehicle or ARPC2 Inhibitor Injection->Treatment Imaging 5. Monitor Metastasis using In Vivo Imaging System (IVIS) Treatment->Imaging Analysis 6. Quantify Metastatic Burden (e.g., Photon Flux, Nodule Count) Imaging->Analysis Transwell_Assay_Workflow Setup 1. Place Transwell Insert in a Well Coating 2. Coat Membrane with Matrigel (for Invasion Assay) Setup->Coating Seeding 3. Seed Cells in Upper Chamber with/without Inhibitor Coating->Seeding Chemoattractant 4. Add Chemoattractant (e.g., FBS) to Lower Chamber Seeding->Chemoattractant Incubation 5. Incubate for 12-48 hours Chemoattractant->Incubation Staining 6. Fix and Stain Migrated/Invaded Cells on Underside of Membrane Incubation->Staining Quantification 7. Count Stained Cells under a Microscope Staining->Quantification

References

A Head-to-Head Comparison of Benproperine and Other Non-Narcotic Antitussives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the efficacy, mechanisms of action, and safety profiles of leading non-narcotic cough suppressants, supported by experimental data and detailed methodologies.

In the landscape of non-narcotic antitussives, Benproperine presents a multifaceted mechanism of action, distinguishing it from other established agents such as dextromethorphan, levodropropizine, and cloperastine. This guide provides a comprehensive head-to-head comparison of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. The following sections delve into their distinct mechanisms, comparative efficacy based on available clinical and preclinical data, and detailed experimental protocols utilized in their evaluation.

Mechanisms of Action: Central, Peripheral, and Dual Approaches

The antitussive effects of these non-narcotic agents are achieved through diverse signaling pathways, targeting either the central nervous system (CNS), the peripheral nervous system, or both.

This compound: This agent primarily exerts its effect by inhibiting the cough center located in the medulla oblongata.[1][2][3] Beyond its central action, this compound is also understood to have peripheral effects, including mild bronchodilator, anti-inflammatory, and local anesthetic properties on the respiratory tract's mucous membranes.[2][4] A novel aspect of its pharmacology is its identification as an inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2), a mechanism that has been linked to its potential anti-metastatic properties in cancer research, though its direct contribution to cough suppression is still under investigation.[5]

Dextromethorphan: A widely studied non-narcotic antitussive, dextromethorphan acts centrally. Its primary mechanisms involve being a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor.[6][7][8][9][10][11] By modulating these receptors in the brain, it effectively raises the threshold for the cough reflex.[6][12]

Levodropropizine: In contrast to centrally acting agents, levodropropizine is a peripherally acting antitussive.[13] Its mechanism is centered on the inhibition of vagal afferent C-fibers in the respiratory tract.[13][14][15] This action is thought to modulate the release of sensory neuropeptides, thereby reducing the signals that trigger the cough reflex.[16]

Cloperastine: This compound exhibits a dual mechanism of action. Centrally, it acts on the cough center in the medulla oblongata.[17][18][19] Peripherally, it possesses antihistaminic and anticholinergic properties, which can help reduce irritation and mucus secretion in the respiratory tract, further contributing to its antitussive effect.[17]

Comparative Efficacy and Safety: A Data-Driven Overview

Direct head-to-head clinical trials provide the most robust evidence for comparing the efficacy and safety of different antitussives. While comprehensive data for all possible pairings is not available, existing studies offer valuable insights.

Drug Mechanism of Action Reported Efficacy Common Adverse Events
This compound Primarily Central (Cough Center Inhibition) with Peripheral EffectsStated to be 2-4 times more potent than codeine in some pharmacological studies.[20]Dry mouth, dizziness, fatigue, heartburn.[21]
Dextromethorphan Central (NMDA Receptor Antagonist, Sigma-1 Agonist)Effective in reducing cough frequency.[22]Drowsiness, dizziness, nausea, gastrointestinal upset.[6]
Levodropropizine Peripheral (C-fiber Inhibition)Meta-analysis suggests superior overall efficacy in reducing cough intensity and frequency compared to central antitussives (including dextromethorphan and cloperastine).[1][23] A clinical trial showed a significantly greater reduction in nocturnal awakenings compared to dextromethorphan.[13][22]Generally well-tolerated with a lower incidence of somnolence compared to dextromethorphan.[13][22]
Cloperastine Central and Peripheral (Antihistaminic, Anticholinergic)Demonstrated efficacy in reducing cough frequency and severity.[24] One study suggested more significant activity than codeine.[24]Sedation, drowsiness.[25]

Signaling Pathway Visualizations

The following diagrams illustrate the proposed signaling pathways for each antitussive, providing a visual representation of their mechanisms of action.

Benproperine_Pathway Peripheral Stimuli (Irritants) Peripheral Stimuli (Irritants) Sensory Nerves Sensory Nerves Peripheral Stimuli (Irritants)->Sensory Nerves activate Cough Center (Medulla) Cough Center (Medulla) Sensory Nerves->Cough Center (Medulla) Afferent Signal Cough Muscles Cough Muscles Cough Center (Medulla)->Cough Muscles Efferent Signal Cough Cough Cough Muscles->Cough This compound This compound This compound->Sensory Nerves Local Anesthetic Effect This compound->Cough Center (Medulla) Inhibits Airway Smooth Muscle Airway Smooth Muscle This compound->Airway Smooth Muscle Mild Bronchodilation

Caption: Proposed mechanism of action for this compound.

Dextromethorphan_Pathway cluster_cns Central Nervous System Peripheral Stimuli Peripheral Stimuli Sensory Nerves Sensory Nerves Peripheral Stimuli->Sensory Nerves Cough Center (Medulla) Cough Center (Medulla) Sensory Nerves->Cough Center (Medulla) Cough Cough Cough Center (Medulla)->Cough NMDA_Receptor NMDA Receptor NMDA_Receptor->Cough Center (Medulla) Modulates Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Cough Center (Medulla) Modulates Dextromethorphan Dextromethorphan Dextromethorphan->NMDA_Receptor Antagonist Dextromethorphan->Sigma1_Receptor Agonist Levodropropizine_Pathway Irritants Irritants Vagal Afferent C-fibers Vagal Afferent C-fibers Irritants->Vagal Afferent C-fibers Stimulate Cough Center (Medulla) Cough Center (Medulla) Vagal Afferent C-fibers->Cough Center (Medulla) Signal Transmission Cough Cough Cough Center (Medulla)->Cough Levodropropizine Levodropropizine Levodropropizine->Vagal Afferent C-fibers Inhibits Activation & Neuropeptide Release Cloperastine_Pathway Peripheral Stimuli Peripheral Stimuli Sensory Receptors Sensory Receptors Peripheral Stimuli->Sensory Receptors Cough Center (Medulla) Cough Center (Medulla) Sensory Receptors->Cough Center (Medulla) Cough Cough Cough Center (Medulla)->Cough Cloperastine Cloperastine Cloperastine->Cough Center (Medulla) Inhibits Histamine H1 Receptors Histamine H1 Receptors Cloperastine->Histamine H1 Receptors Antagonist Muscarinic Receptors Muscarinic Receptors Cloperastine->Muscarinic Receptors Antagonist (Anticholinergic) Histamine H1 Receptors->Sensory Receptors Reduces Irritation Mucus Glands Mucus Glands Muscarinic Receptors->Mucus Glands Reduces Secretion Preclinical_Workflow cluster_protocol Citric Acid-Induced Cough Model A Guinea Pig Acclimatization B Drug Administration (Test Compound or Vehicle) A->B C Placement in Plethysmograph B->C D Citric Acid Nebulization C->D E Cough Recording & Counting D->E F Data Analysis (% Inhibition) E->F Clinical_Trial_Workflow cluster_protocol Clinical Trial Workflow A Patient Recruitment & Screening B Randomization A->B C Blinding (Patient & Investigator) B->C D Treatment Period (Test Drug vs. Comparator) C->D E Efficacy & Safety Monitoring (Objective & Subjective) D->E F Data Analysis & Unblinding E->F

References

Unraveling the Antitussive Contribution of Benproperine Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacological activity of drug metabolites is crucial for a comprehensive efficacy and safety profile. This guide provides a detailed comparison of the antitussive activity of benproperine and its metabolites, supported by experimental data and protocols.

This compound is a non-narcotic antitussive agent with a dual mechanism of action, exerting its effects both centrally on the cough center in the medulla oblongata and peripherally, potentially on lung-pleura stretch receptors[1][2][3]. The drug is metabolized in the liver, leading to the formation of several metabolites[1]. This guide focuses on the currently identified metabolites of this compound and evaluates their contribution to the overall antitussive effect of the parent drug.

Comparative Antitussive Activity

Experimental evidence from studies on citric acid-induced cough in conscious guinea pigs provides the basis for comparing the antitussive activity of this compound's primary metabolites with the parent drug. The key metabolites identified in human urine are 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]-ethyl]-4-piperidinol (4-OH-BPP), 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP), and their corresponding glucuronides[4][5].

The following table summarizes the antitussive effects of the monohydroxylated metabolites in comparison to the parent compound, this compound.

CompoundDosage (in vivo, guinea pig)Effect on Cough Latency (during 3 min test)Effect on Cough Number (during 3 min test)Effect on Cough Number (5 min post-test)Conclusion on Antitussive Activity
This compound 2 mg/kg (oral or IV)Not explicitly stated, but completely suppresses coughingComplete suppressionComplete suppressionStrong antitussive activity[3]
4-OH-BPP Not specifiedProlongedReducedNot reducedInactive[4]
3-OH-BPP Not specifiedProlongedReducedNot reducedInactive[4]

Experimental Protocols

The validation of the antitussive activity of this compound metabolites was conducted using a well-established in vivo model.

Citric Acid-Induced Cough Model in Guinea Pigs [4]

  • Animal Model: Conscious guinea pigs were used for the study.

  • Cough Induction: Cough was induced by exposing the animals to an aerosol of 7.5% citric acid.

  • Drug Administration: The synthesized phosphate salts of the monohydroxylated metabolites (4-OH-BPP and 3-OH-BPP) were administered to the guinea pigs. The specific dosage and route of administration for the metabolites were not detailed in the available literature.

  • Parameters Measured:

    • Cough Latency: The time to the first cough after exposure to the citric acid aerosol was recorded.

    • Cough Number: The total number of coughs was counted during a 3-minute exposure period and for 5 minutes immediately following the exposure.

  • Data Analysis: The effects of the metabolites on cough latency and number were compared to a control group to determine their antitussive activity.

Visualizing the Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in the validation of this compound metabolite activity and the proposed mechanism of action of the parent drug, the following diagrams have been generated.

experimental_workflow cluster_synthesis Metabolite Synthesis & Identification cluster_animal_study In Vivo Antitussive Assay cluster_analysis Data Analysis & Conclusion synthesis Chemical Synthesis of This compound Metabolites (3-OH-BPP & 4-OH-BPP) identification Structural Identification (NMR, Mass Spectrometry) synthesis->identification urine_metabolites Identification of Metabolites in Human Urine (LC/MS/MS) identification->urine_metabolites drug_admin Administration of Metabolites urine_metabolites->drug_admin animal_model Conscious Guinea Pigs animal_model->drug_admin cough_induction Cough Induction (7.5% Citric Acid Aerosol) drug_admin->cough_induction data_collection Data Collection: - Cough Latency - Cough Count cough_induction->data_collection comparison Comparison with Control Group data_collection->comparison conclusion Conclusion on Antitussive Activity comparison->conclusion

Caption: Experimental workflow for validating the antitussive activity of this compound metabolites.

benproperine_moa cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System cluster_additional Other Potential Mechanisms receptors Lung-Pleura Stretch Receptors afferent Afferent Nerve Signals receptors->afferent Inhibition cough_center Cough Center (Medulla Oblongata) afferent->cough_center cough_reflex Cough Reflex cough_center->cough_reflex Inhibition anticholinergic Anticholinergic Effects (Mucus Reduction) local_anesthetic Local Anesthetic Effects (Nerve Numbing) This compound This compound This compound->receptors Peripheral Action This compound->cough_center Central Action This compound->anticholinergic This compound->local_anesthetic

Caption: Proposed signaling pathway for the antitussive action of this compound.

Conclusion

Based on the available experimental data, the primary monohydroxylated metabolites of this compound, 4-OH-BPP and 3-OH-BPP, are considered inactive contributors to the overall antitussive effect of the parent drug[4]. Although they exhibit a transient effect on cough latency and frequency during the initial phase of cough induction, they fail to sustain the suppression of the cough reflex in the post-exposure period[4]. This suggests that the therapeutic efficacy of this compound as a cough suppressant is primarily attributable to the parent molecule itself. Further research into the activity of the glucuronide metabolites could provide a more complete picture of the metabolic fate and pharmacological activity of this compound.

References

Replicating published findings on Benproperine's pharmacological effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of Benproperine, a non-narcotic antitussive agent, with other common cough suppressants. The information is intended to assist researchers in understanding the nuances of its mechanism of action and in designing experiments to replicate or build upon published findings.

Introduction to this compound

This compound is a peripherally and centrally acting cough suppressant used in the treatment of acute and dry coughs.[1][2] Unlike opioid-based antitussives, it does not act on opioid receptors, which significantly reduces the risk of addiction and other narcotic-related side effects.[3] It is marketed under various trade names, including Pectipront and Tussafug, primarily in Europe and Asia.[2]

Mechanism of Action

This compound exhibits a multifaceted mechanism of action that distinguishes it from many other antitussive drugs.

  • Dual Antitussive Action : It possesses both central and peripheral activity. Centrally, it inhibits the cough center in the medulla oblongata, similar to other antitussives.[4][5] Peripherally, it is believed to block afferent sensory nerve impulses from stretch receptors in the lungs and pleura, reducing the signals that trigger the cough reflex.[6]

  • Sigma-1 Receptor Agonism : Emerging research has identified this compound as a ligand for the Sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum.[7] This interaction may contribute to its overall pharmacological profile, although its specific role in cough suppression is still an area of active investigation.

  • Other Potential Effects : Some studies suggest that this compound may also have mild antihistaminic, anticholinergic, and local anesthetic properties, which could further contribute to its efficacy in managing cough.[4][5]

Comparative Data: this compound vs. Alternatives

FeatureThis compoundDextromethorphanCodeine
Primary Mechanism Central inhibition of cough center & peripheral blockade of afferent nerve impulses.[6]Central inhibition of cough center (NMDA receptor antagonist).Central inhibition of cough center (μ-opioid receptor agonist).
Additional Targets Sigma-1 Receptor Agonist.[7]Sigma-1 Receptor Agonist.-
Relative Potency 2-4 times stronger than Codeine.[6]Equal to or slightly stronger than Codeine.[6]Standard reference.
Narcotic Potential No.[3]No (at therapeutic doses).Yes.
Common Side Effects Dry mouth, dizziness, fatigue.[2]Drowsiness, dizziness.[6]Sedation, constipation, respiratory depression, potential for dependence.

Experimental Protocols

To replicate findings on this compound's pharmacological effects, standardized experimental models are crucial. Below are detailed methodologies for key assays.

This in vivo model is a standard for evaluating the efficacy of antitussive agents.[8]

  • Animal Selection : Male Hartley guinea pigs (200-400g) are commonly used.[9] Animals should be acclimatized to laboratory conditions before the experiment.

  • Housing : Animals are placed individually in transparent, whole-body plethysmography chambers.

  • Drug Administration : this compound, a vehicle control, or a reference compound (e.g., Codeine) is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A typical pretreatment time is 30-60 minutes.[8]

  • Cough Induction : Guinea pigs are exposed to an aerosolized solution of citric acid (typically 0.3 M - 0.4 M) for a fixed period (e.g., 7-10 minutes).[8][9] The aerosol is generated by an ultrasonic nebulizer.

  • Data Acquisition : The number of coughs is recorded during the exposure period. Coughs are identified and distinguished from sneezes by their characteristic sound and the associated sharp thoracic pressure changes, which can be measured by the plethysmograph and audio recording equipment.[10]

  • Endpoint Analysis : The primary endpoint is the total number of coughs. The percentage inhibition of the cough response relative to the vehicle-treated group is calculated. Dose-response curves can be generated to determine the ED50 (the dose required to produce a 50% reduction in coughing).

This in vitro assay determines the binding affinity of a compound for the Sigma-1 receptor.[1]

  • Tissue Preparation : Guinea pig brain or liver tissue, which has a high density of Sigma-1 receptors, is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 8.0).[1] The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

  • Competitive Binding : The membrane preparation is incubated with a constant concentration of a radiolabeled Sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound).[1]

  • Incubation : The reaction is carried out in 96-well plates at room temperature for a set time (e.g., 2 hours).

  • Separation : The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed with cold buffer.

  • Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis : The data are used to generate a competition curve. Non-linear regression analysis is applied to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the ligand for the receptor, can then be calculated using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Cough_Reflex_Pathway cluster_peripheral Peripheral Nerves cluster_cns Central Nervous System (CNS) cluster_response Motor Response Stimuli Cough Stimuli (e.g., Irritants) Receptors Airway Stretch Receptors Stimuli->Receptors Afferent Afferent Vagal Nerve Fibers Receptors->Afferent CoughCenter Medullary Cough Center Afferent->CoughCenter Efferent Efferent Nerves CoughCenter->Efferent Muscles Respiratory Muscles Efferent->Muscles Cough Cough Event Muscles->Cough Benproperine_P This compound (Peripheral Site) Benproperine_P->Afferent Inhibits Benproperine_C This compound (Central Site) Benproperine_C->CoughCenter Inhibits

Caption: Mechanism of this compound's antitussive action.

Antitussive_Assay_Workflow A Animal Model Selection (e.g., Guinea Pig) B Acclimatization Period A->B C Baseline Cough Measurement (Vehicle Control) B->C D Drug Administration (this compound or Comparator) C->D E Cough Induction (Citric Acid Aerosol) D->E F Post-Treatment Cough Measurement E->F G Data Analysis (Calculate % Inhibition, ED50) F->G

Caption: Experimental workflow for evaluating antitussive efficacy.

Benproperine_Pharmacology cluster_effects Pharmacological Effects Benp This compound Central Central Nervous System (Medulla Inhibition) Benp->Central Peripheral Peripheral Nerves (Vagal Afferent Blockade) Benp->Peripheral Sigma1 Sigma-1 Receptor (Agonism) Benp->Sigma1 Other Other Potential Actions (Antihistaminic, Anesthetic) Benp->Other Outcome Antitussive Effect (Cough Suppression) Central->Outcome Peripheral->Outcome Sigma1->Outcome Other->Outcome

Caption: Logical relationships of this compound's multifaceted pharmacology.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benproperine
Reactant of Route 2
Reactant of Route 2
Benproperine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.